molecular formula C34H66N4O13S B2622838 Biotin-PEG11-Amine CAS No. 1418022-42-0; 604786-74-5

Biotin-PEG11-Amine

Katalognummer: B2622838
CAS-Nummer: 1418022-42-0; 604786-74-5
Molekulargewicht: 770.98
InChI-Schlüssel: SHPHAOSBFNWGAC-PHDGFQFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotin-PEG11-Amine is a heterobifunctional reagent featuring a biotin group on one end and a terminal primary amine on the other, connected by a long, 11-unit polyethylene glycol (PEG) spacer . This structure is designed for efficient bioconjugation, labeling, and affinity purification processes in biochemical research. The primary amine group (-NH2) can be covalently coupled to carboxyl groups present on proteins, peptides, or other surfaces using crosslinking agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amide bonds . The incorporated PEG11 spacer is hydrophilic, significantly enhancing the water solubility of conjugated molecules and reducing potential immunogenicity . With a total spacer arm length exceeding 50 angstroms, this reagent greatly minimizes steric hindrance, ensuring high accessibility of the biotin tag for efficient binding to avidin or streptavidin probes and resins . This reagent is particularly valuable in a wide range of research applications. It is extensively used for the biotinylation of proteins, antibodies, and other biomolecules to enable their detection or purification in assays such as ELISA, western blotting, and immunohistochemistry . Its properties also make it suitable for developing targeted drug delivery systems, functionalizing nanoparticles, and modifying surfaces for biosensors and cell culture platforms . The compound has a molecular weight of approximately 771 Da (C34H66N4O13S) and is typically supplied as a white to off-white solid with a purity of 95% or higher . It is soluble in water and common organic solvents like DMSO . For optimal stability, it should be stored desiccated at -20°C and protected from light . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Eigenschaften

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHAOSBFNWGAC-PHDGFQFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG11-Amine, a versatile biotinylation reagent. It details its core mechanism of action, provides quantitative data on its performance, outlines detailed experimental protocols for its use, and illustrates key workflows and signaling pathways.

Core Concepts: Understanding this compound

This compound is a chemical tool composed of three key functional components:

  • A Biotin (B1667282) Moiety: This vitamin (B7) exhibits an exceptionally high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin proteins (dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M).[1] This strong and specific binding is the foundation of numerous detection and purification systems in biotechnology.

  • An 11-Unit Polyethylene Glycol (PEG) Spacer: The PEG linker is a hydrophilic chain that offers several advantages. It increases the aqueous solubility of the biotinylated molecule, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to avidin or streptavidin.[1][2] The length of the PEG spacer can influence the binding kinetics and overall efficiency of the interaction.[3]

  • A Primary Amine Group (-NH2): This terminal functional group allows for the covalent conjugation of the biotin-PEG linker to a variety of target molecules, including proteins, peptides, and other biomolecules with suitable reactive groups.[4]

The fundamental mechanism of action of this compound lies in its ability to be covalently attached to a molecule of interest, thereby tagging it with biotin. This biotin tag then serves as a high-affinity handle for interaction with avidin or streptavidin-based probes or matrices.

Mechanism of Action: Covalent Conjugation Chemistries

The primary amine group of this compound enables its conjugation to target molecules through two main chemical reactions: carbodiimide-mediated coupling to carboxyl groups and reductive amination with aldehydes or ketones.

Carbodiimide-Mediated Coupling to Carboxyl Groups

This is a common method for labeling proteins and other molecules containing carboxylic acid functional groups (-COOH), such as the side chains of aspartic and glutamic acid residues or the C-terminus of polypeptides. The reaction is typically mediated by a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The mechanism proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The primary amine of this compound acts as a nucleophile, attacking the O-acylisourea intermediate. This results in the formation of a stable amide bond, covalently linking the biotin-PEG moiety to the target molecule, and the release of an N,N'-disubstituted urea (B33335) byproduct.

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which then reacts with the amine on this compound. This two-step process can increase the yield of the final conjugate.

EDC_Coupling_Mechanism Target_COOH Target Molecule with Carboxyl Group (-COOH) Acylisourea O-Acylisourea Intermediate (unstable) Target_COOH->Acylisourea + EDC EDC EDC (Carbodiimide) Amide_Bond Stable Amide Bond (Target-Biotin Conjugate) Acylisourea->Amide_Bond + this compound Urea_Byproduct Urea Byproduct Acylisourea->Urea_Byproduct Biotin_PEG_Amine This compound (-NH2) Reductive_Amination_Mechanism Target_Carbonyl Target Molecule with Aldehyde/Ketone Schiff_Base Schiff Base Intermediate (Imine) Target_Carbonyl->Schiff_Base + this compound (-H2O) Biotin_PEG_Amine This compound (-NH2) Secondary_Amine Stable Secondary Amine (Target-Biotin Conjugate) Schiff_Base->Secondary_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action PROTAC Action & Analysis Target_Ligand Target Protein Ligand Biotin_PROTAC Biotinylated PROTAC Target_Ligand->Biotin_PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Biotin_PROTAC Amide Coupling Biotin_PEG_Amine This compound Cell_Treatment Treat Cells with Biotinylated PROTAC Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) Cell_Treatment->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Analysis Analysis of Protein Levels (e.g., Western Blot, MS) Degradation->Analysis Pull_Down_Workflow Biotin_Bait 1. Biotinylated Bait Protein Immobilization 3. Immobilization Biotin_Bait->Immobilization Streptavidin_Beads 2. Streptavidin Beads Streptavidin_Beads->Immobilization Binding 5. Binding Immobilization->Binding Prey_Lysate 4. Add Prey Protein Lysate Prey_Lysate->Binding Wash 6. Wash to Remove Non-specific Binders Binding->Wash Elution 7. Elution Wash->Elution Analysis 8. Analysis (SDS-PAGE, WB, MS) Elution->Analysis

References

The Strategic Advantage of Long-Chain PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is a well-established strategy for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] The length of the PEG linker is a critical parameter that significantly influences the physicochemical and biological characteristics of the resulting bioconjugate.[3] This in-depth technical guide explores the multifaceted advantages of employing long PEG linkers in bioconjugation, providing a comprehensive overview supported by quantitative data and detailed experimental protocols.

Core Principles: How Long PEG Linkers Enhance Bioconjugate Performance

Long-chain PEG linkers offer a multitude of benefits that collectively improve the therapeutic index of bioconjugates. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic, biocompatible, and non-immunogenic polymer.[3][4]

1. Enhanced Pharmacokinetics and Prolonged Circulation Half-Life:

One of the most significant advantages of using long PEG linkers is the dramatic improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of a molecule modified with a long PEG chain leads to reduced renal clearance, resulting in a significantly longer circulation time in the bloodstream. This extended half-life allows for more sustained plasma concentrations of the drug, which can lead to less frequent dosing regimens and improved patient compliance.

2. Improved Solubility and Stability:

The inherent hydrophilicity of long PEG chains significantly enhances the aqueous solubility of conjugated molecules, particularly those that are hydrophobic in nature. This is a crucial advantage for many potent cytotoxic payloads used in ADCs, which are often poorly soluble. By preventing aggregation, long PEG linkers improve the stability of the bioconjugate in biological fluids and during storage. The flexible PEG chain can also create a protective hydration shell around the protein, shielding it from enzymatic degradation and proteolysis.

3. Reduced Immunogenicity:

Long PEG linkers can effectively mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system. This "stealth" effect minimizes the risk of an immune response, which can lead to the development of anti-drug antibodies (ADAs). The formation of ADAs can neutralize the therapeutic effect of the bioconjugate and cause adverse immune reactions.

4. Steric Hindrance and Controlled Activity:

While seemingly a disadvantage, the steric hindrance provided by a long PEG linker can be strategically employed. It can protect the bioconjugate from premature degradation and non-specific interactions. However, it's a delicate balance, as excessive PEG length can sometimes hinder the binding of the bioconjugate to its target receptor, potentially reducing its biological activity. Therefore, the optimal PEG length must be carefully determined for each specific application.

Quantitative Impact of Long PEG Linkers: A Data-Driven Overview

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate properties.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate

PEG Linker Molecular WeightHalf-life (min)Fold Increase in Half-life (vs. No PEG)
No PEG19.61.0
4 kDa49.22.5
10 kDa219.011.2

Data synthesized from a study on an affibody-based drug conjugate.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG Linker Molecular WeightCell LineIC50 (nM)Fold Reduction in Cytotoxicity (vs. No PEG)
No PEGNCI-N87~51.0
4 kDaNCI-N87~22.5~4.5
10 kDaNCI-N87~112.5~22.5

Data synthesized from a study on an affibody-based drug conjugate targeting HER2.

Table 3: Influence of PEG Linker Length on ADC Clearance

PEG LinkerClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG8Slower clearance-
PEG12Slower clearance-
PEG24Slower clearance-

Data from a study on non-binding IgG conjugated to MMAE with a DAR of 8. Note: Specific clearance rates for PEGylated constructs were not provided in the source, but a clear trend of slower clearance with increasing PEG length was reported.

Table 4: Effect of PEGylation on Protein Aggregation

ProteinPEG Molecular WeightObservation
GCSF5 kDaPrevented precipitation by forming soluble aggregates; vastly improved stability.
GCSF20 kDaPrevented protein precipitation and slowed the rate of aggregation.

Data from studies on Granulocyte Colony-Stimulating Factor (GCSF).

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key concepts and workflows.

PEG_Structure General Structure of a PEGylated Bioconjugate cluster_Bioconjugate Bioconjugate Biomolecule Biomolecule (e.g., Antibody, Protein) Linker Long PEG Linker Biomolecule->Linker Covalent Bond Payload Payload (e.g., Drug, Fluorophore) Linker->Payload Covalent Bond Steric_Hindrance Impact of Long PEG Linker on Steric Hindrance cluster_Short_PEG Short PEG Linker cluster_Long_PEG Long PEG Linker Receptor_Short Target Receptor Biomolecule_Short Biomolecule Biomolecule_Short->Receptor_Short Binding Payload_Short Payload Biomolecule_Short->Payload_Short Short PEG Receptor_Long Target Receptor Biomolecule_Long Biomolecule Biomolecule_Long->Receptor_Long Binding Payload_Long Payload Biomolecule_Long->Payload_Long Long PEG Protease Degrading Enzyme Protease->Biomolecule_Long Steric Shielding Experimental_Workflow Workflow for Comparing Bioconjugates with Different PEG Linker Lengths Start Start: Define Bioconjugate (Antibody, Payload) Synthesis Synthesize Bioconjugates with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG24) Start->Synthesis Characterization Characterization - Purity (SEC) - Drug-to-Antibody Ratio (HIC, UV-Vis) - Aggregation Analysis Synthesis->Characterization In_Vitro In Vitro Evaluation - Cytotoxicity Assay (IC50) - Binding Affinity Assay Characterization->In_Vitro In_Vivo In Vivo Evaluation - Pharmacokinetic Study (Half-life, Clearance) - Efficacy Study (Tumor Growth Inhibition) In_Vitro->In_Vivo Analysis Data Analysis and Lead Candidate Selection In_Vivo->Analysis

References

Biotin-PEG11-Amine: A Comprehensive Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of Biotin-PEG11-Amine, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. This document details the molecule's physicochemical characteristics, its key reactions, and provides standardized protocols for its use in experimental settings.

Core Chemical Properties

This compound is a high-purity reagent characterized by a biotin (B1667282) moiety, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The long, flexible PEG linker enhances the aqueous solubility of the molecule and its conjugates, while also minimizing steric hindrance, thereby improving the binding accessibility of the biotin group to avidin (B1170675) and streptavidin.[1]

PropertyValueReference(s)
Chemical Name (+)-Biotinyl-undecaoxapentatriacontanediamine[2]
Molecular Formula C₃₄H₆₆N₄O₁₃S[3][4][5]
Molecular Weight ~771 g/mol
CAS Number 1418022-42-0
Appearance White to off-white solid
Purity ≥95% - 98%
Solubility ≥ 25 mg/mL in water or buffer; Soluble in DMSO, DCM, DMF
Spacer Arm Length ~53.2 Å
Storage Conditions Store at -20°C, desiccated and protected from moisture.

Reactivity of the Terminal Amine

The utility of this compound as a linker stems from the reactivity of its terminal primary amine group. This nucleophilic amine can readily participate in several types of chemical reactions to form stable covalent bonds with a variety of functional groups.

Amide Bond Formation with Carboxylic Acids

The most common application of this compound is its conjugation to molecules bearing carboxylic acid groups, such as the C-terminus of peptides or aspartate and glutamate (B1630785) residues in proteins. This reaction requires the activation of the carboxyl group, typically with a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic primary amine of this compound to form a stable amide bond. To improve the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture.

Caption: EDC/NHS chemistry for amide bond formation.

Reaction with Activated Esters

This compound reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is highly efficient at pH 7-9 and does not require a separate activating agent, as the NHS ester is already a reactive species. This method is commonly used for labeling proteins and other biomolecules that have been pre-functionalized with NHS esters.

Reductive Amination with Aldehydes and Ketones

The primary amine of this compound can react with aldehydes and ketones to form a Schiff base (an imine). This intermediate can then be reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This two-step, one-pot reaction is known as reductive amination and is a valuable method for conjugating biotin to molecules containing carbonyl groups.

G Aldehyde_Ketone Aldehyde/Ketone (R-CHO / R-CO-R') Schiff_Base Schiff Base (Imine) (Unstable Intermediate) Aldehyde_Ketone->Schiff_Base + Biotin_PEG11_Amine This compound (Biotin-PEG-NH2) Biotin_PEG11_Amine->Schiff_Base Secondary_Amine Stable Secondary Amine (Biotin-PEG-NH-CH2-R) Schiff_Base->Secondary_Amine + Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Secondary_Amine

Caption: Reductive amination of aldehydes/ketones.

Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation reactions. Optimization may be required for specific applications.

Protocol for EDC/NHS Coupling to a Protein

This protocol describes the biotinylation of a protein with available carboxyl groups using this compound and EDC/NHS chemistry.

Materials:

  • Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to the desired concentration.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.

    • Add a 10- to 20-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a stock concentration of ~10 mg/mL.

    • Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Reaction with an NHS-Ester Functionalized Molecule

This protocol outlines the procedure for labeling a molecule containing an NHS ester with this compound.

Materials:

  • NHS-ester functionalized molecule in an amine-free, anhydrous organic solvent (e.g., DMF or DMSO) or an aqueous buffer (pH 7.2-8.0).

  • This compound

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., desalting column or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester functionalized molecule in the appropriate solvent.

    • Dissolve this compound in the Reaction Buffer to a desired concentration.

  • Conjugation:

    • Add a 1.1- to 5-fold molar excess of this compound to the NHS-ester solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The reaction can be monitored by TLC or LC-MS.

  • Quenching: Add the quenching solution to consume any unreacted NHS ester.

  • Purification: Purify the biotinylated conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess biotin reagent and byproducts.

Application Workflows

This compound is a key component in various scientific workflows, particularly in the fields of proteomics, cell biology, and drug delivery.

G cluster_conjugation Bioconjugation cluster_purification Affinity Purification Target_Protein Target Protein (with -COOH) Biotinylated_Protein Biotinylated Protein Target_Protein->Biotinylated_Protein + this compound Biotin_PEG11_Amine This compound EDC_NHS EDC / NHS EDC_NHS->Biotinylated_Protein Streptavidin_Beads Streptavidin-Coated Beads Binding Binding Wash Wash Unbound Proteins Elution Elution Purified_Protein Purified Biotinylated Protein

Caption: General workflow for protein biotinylation and purification.

This workflow illustrates the use of this compound to label a target protein, followed by the highly specific and strong interaction between biotin and streptavidin for affinity-based purification. This is a fundamental technique in proteomics for isolating proteins of interest from complex biological samples.

G Drug Therapeutic Drug (with -COOH) Prodrug Biotinylated Prodrug Drug->Prodrug + Biotin_PEG11_Amine This compound Biotin_PEG11_Amine->Prodrug Systemic_Circulation Systemic Circulation Prodrug->Systemic_Circulation Target_Cell Target Cell (e.g., Cancer Cell with Biotin Transporters) Systemic_Circulation->Target_Cell Targeting Internalization Receptor-Mediated Internalization Target_Cell->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery workflow.

In this conceptual workflow, this compound is used to conjugate a therapeutic agent to create a biotinylated prodrug. The biotin moiety then acts as a targeting ligand, facilitating the uptake of the drug by cells that overexpress biotin transporters, such as certain cancer cells. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.

References

Understanding the Hydrophilicity of Biotin-PEG11-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Biotin-PEG11-Amine, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic applications. This document details the physicochemical properties that contribute to its hydrophilicity, outlines experimental protocols for its characterization and application, and illustrates its role in key biological processes and experimental workflows.

Core Concepts: The Basis of this compound's Hydrophilicity

This compound is a heterobifunctional linker composed of three key moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The exceptional water solubility and biocompatibility of this molecule are primarily attributed to the PEG11 spacer.

The PEG chain, consisting of 11 repeating ethylene (B1197577) glycol units, is inherently hydrophilic due to the presence of numerous ether oxygen atoms. These oxygen atoms can form hydrogen bonds with water molecules, leading to a hydration shell around the PEG chain and rendering the entire molecule highly soluble in aqueous solutions. This property is crucial for preventing the aggregation of biomolecules to which it is conjugated, a common challenge with more hydrophobic linkers.

The terminal amine group provides a reactive handle for covalent attachment to various functional groups, such as carboxylic acids on proteins or other molecules, typically through the use of a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification applications.

Quantitative Physicochemical Properties

The available quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Weight ~771 g/mol [1][2][3]
Water Solubility >25 mg/mL[2]
Solubility in Organic Solvents Soluble in DMSO, DCM, DMF[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Hydrophilicity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to qualitatively assess the hydrophilicity of this compound relative to other compounds. More hydrophilic compounds will have shorter retention times on a nonpolar stationary phase.

Materials:

  • This compound

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Protocol:

  • Prepare a stock solution of this compound in water or a suitable buffer.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the this compound sample onto the column.

  • Elute the compound using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm if conjugated to a protein).

  • The retention time of this compound can be compared to known standards to rank its relative hydrophilicity. A shorter retention time indicates greater hydrophilicity.

Surface Hydrophilicity Assessment via Contact Angle Measurement

The hydrophilicity of a surface functionalized with this compound can be assessed by measuring the contact angle of a water droplet on the surface. A smaller contact angle indicates a more hydrophilic surface.

Materials:

  • A suitable substrate (e.g., gold-coated glass slide)

  • This compound

  • Thiol-terminated linker for self-assembled monolayer (SAM) formation (if using a gold substrate)

  • Contact angle goniometer

  • High-purity water

Protocol:

  • Prepare a self-assembled monolayer (SAM) of a thiol-terminated linker on the gold substrate.

  • Activate the terminal functional group of the SAM (e.g., carboxylic acid) using EDC chemistry.

  • Incubate the activated surface with a solution of this compound to covalently attach it to the surface.

  • Thoroughly rinse the surface to remove any non-covalently bound molecules and dry it under a stream of nitrogen.

  • Place the functionalized substrate on the stage of the contact angle goniometer.

  • Carefully dispense a small droplet of high-purity water onto the surface.

  • Capture an image of the droplet and use the goniometer software to measure the angle between the liquid-solid interface and the liquid-vapor interface.

  • A contact angle below 90° indicates a hydrophilic surface, with lower angles signifying greater hydrophilicity.

Protein Biotinylation using this compound and EDC

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid groups.

Materials:

  • Protein of interest (in a buffer free of primary amines and carboxyls, e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Protocol:

  • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in the Reaction Buffer.

  • Add a 50-fold molar excess of this compound to the protein solution.

  • Prepare a fresh solution of EDC (and NHS, if used) in the Reaction Buffer.

  • Add EDC (and NHS) to the protein/biotin mixture to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

  • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • The biotinylated protein is now ready for use in downstream applications.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes where the hydrophilicity and functionality of this compound are critical.

Biotinylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Protein Protein (-COOH) Activation Carboxyl Activation Protein->Activation BiotinPEG This compound (-NH2) Coupling Amide Bond Formation BiotinPEG->Coupling EDC EDC EDC->Activation Activation->Coupling BiotinylatedProtein Biotinylated Protein Coupling->BiotinylatedProtein Purification Purification BiotinylatedProtein->Purification

Caption: Experimental workflow for protein biotinylation.

Streptavidin_Pulldown BiotinylatedBait Biotinylated Bait Protein Incubation Incubation BiotinylatedBait->Incubation ProteinComplex Protein Complex in Lysate ProteinComplex->Incubation StreptavidinBeads Streptavidin-coated Beads StreptavidinBeads->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Workflow for a streptavidin pull-down assay.

PROTAC_MoA PROTAC PROTAC (Biotin-PEG11-Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbPOI Poly-ubiquitinated POI Ubiquitination->UbPOI Degradation Degradation UbPOI->Degradation Proteasome Proteasome Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle

Caption: Mechanism of action for a PROTAC molecule.

Caption: The strong, non-covalent biotin-avidin interaction.

References

A Technical Guide to Biotin-PEG11-Amine for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules do not simply block a protein's function but instead harness the cell's own machinery to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy. Far from being a passive spacer, its length, composition, rigidity, and attachment points play a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. The linker's chemical makeup also profoundly influences the molecule's physicochemical properties, such as solubility and cell permeability. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) chains are frequently used due to their hydrophilicity and biocompatibility.

This guide focuses on a specific, multifunctional linker tool: Biotin-PEG11-Amine . This molecule incorporates a biotin (B1667282) handle for detection and affinity purification, a flexible 11-unit PEG spacer to optimize ternary complex formation, and a terminal amine group for versatile conjugation.

Properties and Structure of this compound

This compound is a heterobifunctional molecule designed for versatile use in bioconjugation and is particularly well-suited for PROTAC development. Its structure combines three functionally distinct moieties.

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust affinity capture, purification, and detection methodologies.

  • PEG11 Spacer: A hydrophilic chain of 11 ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the PROTAC, reduces steric hindrance, and provides the necessary length and flexibility to facilitate optimal geometric orientation between the target protein and the E3 ligase in the ternary complex.

  • Primary Amine (-NH2): A reactive functional group that allows for straightforward and efficient covalent attachment to a carboxyl group on a warhead or E3 ligase ligand, typically through stable amide bond formation.

Chemical and Physical Properties

The properties of this compound make it a valuable reagent in PROTAC synthesis and evaluation workflows.

PropertyValueSource(s)
CAS Number 1418022-42-0
Molecular Formula C₃₄H₆₆N₄O₁₃S
Molecular Weight ~771.0 g/mol
Appearance White to off-white solid
Purity ≥95-98%
Solubility Soluble in water, DMSO, DMF
Storage -20°C, protect from moisture

Applications in PROTAC Development

The unique structure of this compound allows it to serve dual roles in PROTAC development: as a structural component of the final PROTAC molecule and as an indispensable tool for its characterization.

As a Versatile PROTAC Linker

The PEG11 chain offers a balance of hydrophilicity and length, which is crucial for optimizing a PROTAC's drug-like properties. PEG linkers can improve solubility and cell permeability compared to more rigid alkyl chains. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex, which is a critical step for efficient ubiquitination.

As a Research Tool for Assay Development

The biotin tag is a powerful tool for validating PROTAC function and mechanism of action.

  • Target Engagement & Ternary Complex Validation: A biotinylated PROTAC can be used in pull-down assays with streptavidin beads to isolate the PROTAC and its binding partners from cell lysates. Subsequent Western blotting or mass spectrometry can confirm the formation of the binary (PROTAC-POI or PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.

  • Identifying Off-Targets: Affinity pull-down followed by mass spectrometry (AP-MS) can help identify unintended binding partners, providing crucial information about the PROTAC's selectivity.

  • Immobilization for Biophysical Assays: The PROTAC can be immobilized on streptavidin-coated surfaces for use in biophysical assays like Surface Plasmon Resonance (SPR) to quantitatively measure binding kinetics to the target protein and E3 ligase.

Logical structure of a PROTAC utilizing this compound.

The Ubiquitin-Proteasome System: The PROTAC's Target Machinery

PROTACs function by co-opting the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to understanding how PROTACs work. The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a substrate protein. This polyubiquitin (B1169507) chain acts as a signal, targeting the protein for destruction by the 26S proteasome. The PROTAC acts as a bridge, bringing a specific POI to an E3 ligase, thereby initiating this degradation cascade for a protein that the cell would not normally destroy.

// Nodes POI [label="Protein of Interest\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1 [label="E1\nActivating\nEnzyme", fillcolor="#FBBC05", fontcolor="#202124"]; E2 [label="E2\nConjugating\nEnzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="Ubiquitin\n(Ub)", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box3d]; Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges POI -> Ternary; PROTAC -> Ternary; E3 -> Ternary;

ATP -> E1; Ub -> E1; E1 -> E2 [label="Ub Transfer"]; E2 -> E3 [label="Ub Transfer"];

Ternary -> Ub_POI [label="Poly-ubiquitination"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Peptides [label="Degradation"]; Proteasome -> PROTAC [label="Recycling", style=dashed]; } caption { label = "The PROTAC-mediated ubiquitin-proteasome degradation pathway."; fontsize = 10; fontname = "Arial"; }

The PROTAC-mediated ubiquitin-proteasome degradation pathway.

Quantitative Data on PEG Linkers in PROTACs

The linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair. While data for this compound itself is sparse in comparative studies, the impact of PEG linker length on PROTAC performance is well-documented. The following table provides representative data from published studies on BRD4-targeting PROTACs, illustrating how linker length can affect degradation efficiency (DC₅₀ and Dₘₐₓ).

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Target/E3 Ligase
PROTAC A PEG3 (12 atoms)150~90BRD4 / VHL
PROTAC B PEG4 (15 atoms)25>95BRD4 / VHL
PROTAC C PEG5 (18 atoms)8>98BRD4 / VHL
PROTAC D PEG6 (21 atoms)30~95BRD4 / VHL
PROTAC E Alkyl C8250~80BRD4 / VHL

Note: This is illustrative data compiled from various sources in the literature. Absolute values are system and cell-line dependent. A PEG11 linker would be significantly longer than the examples shown, highlighting the need for empirical testing across a range of linker lengths.

Experimental Protocols

The dual functionality of this compound makes it central to both the synthesis and analytical evaluation of a PROTAC.

General PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid.

  • Activation: Dissolve the POI ligand (1 eq.) in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2 eq.). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 eq.) in anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to yield the biotinylated intermediate.

  • Final Conjugation: Repeat the process to couple the other end of the molecule (e.g., the E3 ligase ligand) to complete the full PROTAC structure.

Target Degradation Assay by Western Blot

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply a chemiluminescent substrate and capture the signal with an imaging system. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Biotin-Based Affinity Pull-Down Assay

This protocol confirms the formation of the ternary complex in a cellular context.

  • Treatment: Treat cells with the biotinylated PROTAC (at a concentration known to be effective, e.g., 5x DC₅₀) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before degradation occurs.

  • Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

  • Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer to equilibrate them.

  • Incubation: Add the cell lysates to the prepared beads and incubate for 2-4 hours at 4°C with rotation to allow the biotinylated PROTAC and its bound proteins to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluates by Western blotting, probing for the POI and the E3 ligase to confirm their co-precipitation.

// Nodes synthesis [label="1. PROTAC Synthesis\n(with this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biophys [label="2. Biophysical Assays\n(e.g., SPR, ITC)", fillcolor="#FBBC05", fontcolor="#202124"]; pulldown [label="3. Ternary Complex Pull-Down\n(Biotin-Streptavidin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="4. Cellular Degradation Assay\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\n(DC50 / Dmax)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="6. Downstream Functional Assays\n& Proteomics", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges synthesis -> biophys; biophys -> pulldown; pulldown -> degradation; synthesis -> degradation; degradation -> analysis; analysis -> downstream; } caption { label = "A typical experimental workflow for PROTAC development and evaluation."; fontsize = 10; fontname = "Arial"; }

A typical experimental workflow for PROTAC development and evaluation.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the field of targeted protein degradation. Its tripartite structure provides a rational means to improve the physicochemical properties of a PROTAC while simultaneously embedding a powerful analytical handle for mechanistic validation. The PEG11 spacer offers a favorable balance of flexibility and hydrophilicity to optimize ternary complex formation, and the terminal amine allows for straightforward conjugation. The integrated biotin tag is crucial for confirming target engagement and ternary complex formation through affinity-based methods. By leveraging these features, scientists can accelerate the rational design, optimization, and validation of novel and effective PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG11-Amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding these core physicochemical properties is critical for ensuring the successful design and implementation of experimental protocols, as well as for the long-term performance and reliability of the resulting conjugates.

Core Properties of this compound

This compound is a molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a terminal primary amine group for covalent attachment to various functional groups, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG spacer enhances the water solubility of the molecule and its conjugates, reduces steric hindrance, and improves the accessibility of the biotin group for binding.[1][2]

Solubility Profile

This compound exhibits broad solubility in a range of aqueous and organic solvents, a characteristic attributed to its amphiphilic nature.[3] The hydrophilic PEG chain contributes to its solubility in aqueous media, while the overall molecular structure allows for dissolution in various organic solvents.

Table 1: Quantitative Solubility of this compound

SolventReported SolubilityCitation
Water> 25 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)Soluble; a specific value of 25 mg/mL has been reported
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
EthanolSoluble
Phosphate-Buffered Saline (PBS)Soluble

Note: For aqueous applications, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMSO and then perform a stepwise dilution into the aqueous buffer of choice.

Stability Characteristics

The stability of this compound is a critical factor for its storage and handling, as well as for the stability of the final biotinylated product. The primary factors influencing its stability are temperature, moisture, and light.

Table 2: Stability and Storage Recommendations for this compound

FormStorage TemperatureDurationKey ConsiderationsCitations
Solid -20°C≥ 2 yearsProtect from moisture; store with a desiccant.
Anhydrous Stock Solution (in dry organic solvent) -20°CSeveral daysUse anhydrous solvents (e.g., DMSO, DMF) to maintain amine stability.
Aqueous Stock Solution N/APrepare immediately before useThe amine group can be susceptible to hydrolysis in aqueous solutions over time.
In-Solvent (general) -20°C1 monthProtect from light.
In-Solvent (general) -80°C6 monthsProtect from light.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, the potential degradation pathways can be inferred from the chemistry of its constituent parts: the biotin moiety, the PEG linker, and the primary amine. The amide bond formed upon conjugation to a carboxyl group is generally stable.

  • Oxidative Degradation of the PEG Chain: The polyethylene glycol linker is susceptible to oxidative degradation. This process can be initiated by exposure to heat, ultraviolet light, or transition metal ions. The degradation can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids.

  • Hydrolysis: While the terminal primary amine itself is not directly hydrolyzed, the stability of stock solutions in aqueous buffers can be a concern. More importantly, the amide bond formed when this compound is conjugated to a target molecule is significantly more stable against hydrolysis than an ester bond.

Biotin_PEG_Amine This compound Oxidative_Degradation Oxidative Degradation of PEG Chain Biotin_PEG_Amine->Oxidative_Degradation undergoes Stressors Stress Conditions (Heat, Light, Metal Ions, Oxidizing Agents) Stressors->Biotin_PEG_Amine initiates Degradation_Products Degradation Products (e.g., chain-cleaved fragments, aldehydes, carboxylic acids) Oxidative_Degradation->Degradation_Products results in

Potential Oxidative Degradation Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound. These protocols are adapted from standard pharmaceutical industry practices.

Protocol for Determining Aqueous Solubility (Visual Inspection Method)

This protocol provides a straightforward method to determine the approximate aqueous solubility of this compound.

cluster_prep Preparation cluster_dissolution Dissolution Process cluster_observation Observation and Analysis start Weigh this compound add_solvent Add a small, precise volume of aqueous buffer (e.g., PBS, pH 7.4) start->add_solvent vortex Vortex at room temperature for 2 minutes add_solvent->vortex sonicate If not fully dissolved, sonicate for 10 minutes vortex->sonicate heat If still not dissolved, heat to 37°C for 15 minutes sonicate->heat observe Visually inspect for particulates against a dark background heat->observe soluble Soluble at this concentration observe->soluble clear solution insoluble Insoluble at this concentration observe->insoluble particulates present calculate Calculate solubility (mg/mL) soluble->calculate

Workflow for Aqueous Solubility Determination by Visual Inspection.

Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 5 mg) of this compound into a clear glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 100 µL of PBS, pH 7.4) to achieve a high starting concentration (e.g., 50 mg/mL).

  • Dissolution:

    • Vortex the vial vigorously for 2 minutes at room temperature.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 10 minutes.

    • If particulates remain, warm the vial to 37°C for 15 minutes with intermittent vortexing.

  • Observation: After each step, visually inspect the solution for any undissolved particles against both a light and dark background.

  • Titration (if necessary): If the compound is not soluble at the initial concentration, add a known volume of the aqueous buffer incrementally, repeating the dissolution steps, until a clear solution is obtained.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and its degradation products. A Charged Aerosol Detector (CAD) is recommended due to the lack of a strong chromophore in the PEG chain.

cluster_method_dev HPLC Method Development cluster_forced_deg Forced Degradation Studies cluster_analysis Analysis col_select Select Column (e.g., C18) mp_opt Optimize Mobile Phase (e.g., Acetonitrile/Water with Formic Acid) col_select->mp_opt det_setup Set Up Detector (e.g., CAD) mp_opt->det_setup prep_stock Prepare this compound Stock Solution det_setup->prep_stock stress Expose to Stress Conditions prep_stock->stress acid Acidic (e.g., 0.1 M HCl, 60°C) stress->acid base Basic (e.g., 0.1 M NaOH, RT) stress->base oxidative Oxidative (e.g., 3% H2O2, RT) stress->oxidative thermal Thermal (e.g., 80°C in solution) stress->thermal photo Photolytic (UV/Vis light exposure) stress->photo inject Inject Stressed Samples into HPLC acid->inject base->inject oxidative->inject thermal->inject photo->inject analyze Analyze Chromatograms for Degradation Peaks inject->analyze validate Validate Method (Specificity, Linearity, Accuracy, Precision) analyze->validate

References

Unveiling the Potential of Biotin-PEG11-Amine in Mitigating Steric Hindrance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, steric hindrance presents a significant challenge, often impeding the binding of molecules and diminishing the efficacy of diagnostic and therapeutic agents. The strategic use of linker molecules to create space and flexibility between interacting partners has emerged as a powerful solution. This technical guide delves into the application of Biotin-PEG11-Amine, a heterobifunctional linker, in overcoming steric hindrance, with a particular focus on its role in enhancing the avidity of biotin-streptavidin interactions and its implications for drug delivery and cellular analysis.

The Challenge of Steric Hindrance in Biotin-Avidin Systems

The bond between biotin (B1667282) (Vitamin H) and avidin (B1170675) (or streptavidin) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range.[1][2] This remarkable affinity has made the biotin-avidin system a cornerstone of numerous biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.

However, the full potential of this interaction can be hampered by steric hindrance. When biotin is directly conjugated to a large molecule, such as a protein, antibody, or nanoparticle, the accessibility of the biotin moiety to the binding pocket of avidin can be restricted. This spatial impediment can significantly reduce the binding affinity and on-rate of the interaction, thereby compromising the sensitivity and efficiency of the application.

This compound: A Strategic Solution

This compound is a molecule designed to specifically address the issue of steric hindrance. It consists of three key components:

  • A Biotin Moiety: For high-affinity binding to avidin or streptavidin.

  • A Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic chain of 11 ethylene (B1197577) glycol units. This spacer arm physically separates the biotin from the conjugated molecule, extending it away from the surface and increasing its accessibility.

  • An Amine Group: A reactive terminal group that allows for covalent conjugation to a variety of molecules, such as proteins, peptides, or drug molecules, typically through amide bond formation with carboxylic acids or activated esters.

The extended and flexible nature of the PEG11 spacer arm plays a crucial role in minimizing steric hindrance, thereby facilitating a more efficient and stable interaction between biotin and its binding partners.[3]

Quantitative Analysis of PEGylated Biotin Binding Affinity

While the qualitative benefits of PEG spacers in reducing steric hindrance are widely acknowledged, quantitative data underscores their impact on binding affinity. The following table summarizes key findings from studies investigating the binding of biotin and biotinylated molecules to avidin and streptavidin.

LigandBinding PartnerMethodKey FindingsReference
BiotinAvidinKinetic studies with 14C-biotinDissociation constant (Kd) ~ 10-15 M[4]
BiotinStreptavidinVariousDissociation constant (Kd) in the range of 10-13 – 10-16 M[2]
d-Biotin vs. BSA-c-biotin & IgG-biotinStreptavidinCompetitive Enzyme ImmunoassayThe avidity of streptavidin for biotinylated macromolecules was significantly lower than its affinity for free d-biotin.
PGE2-PEG11-BiotinStreptavidin-immobilized OCT1Surface Plasmon Resonance (SPR)Dissociation constant (Kd) of ~100 nM for the binding of the biotinylated ligand to the transporter protein.

Note: The data presented is a compilation from different studies and methodologies, intended to provide a comparative overview. Direct comparison of absolute values should be made with caution.

This data illustrates that while the intrinsic affinity of the biotin-avidin interaction is exceptionally high, the effective binding of biotinylated macromolecules can be influenced by steric factors. The use of a PEG spacer, as in PGE2-PEG11-Biotin, allows for effective binding to a target protein, demonstrating the practical utility of such linkers in complex biological systems.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound

This protocol provides a general guideline for the biotinylation of a protein containing accessible carboxyl groups using this compound and a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

  • Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: e.g., Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • (Optional) Add NHS to a final concentration of 5-20 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately add this compound to the reaction mixture. A 10-50 fold molar excess of the biotin reagent over the protein is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted EDC. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by desalting or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of biotinylation using a standard assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualization of Concepts

Logical Workflow for Utilizing this compound

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_application Application Molecule Target Molecule (e.g., Protein, Drug) Conjugation Covalent Bond Formation (e.g., Amide bond) Molecule->Conjugation BiotinPEG This compound BiotinPEG->Conjugation Binding Binding to Avidin/ Streptavidin Conjugation->Binding Reduced Steric Hindrance Outcome Desired Outcome (e.g., Detection, Delivery) Binding->Outcome

Caption: Workflow for applying this compound.

Signaling Pathway: Biotin-PEG Mediated Drug Delivery and Apoptosis Induction

In targeted drug delivery, Biotin-PEG conjugates can be used to deliver cytotoxic agents specifically to cancer cells that overexpress biotin receptors. Upon internalization, the cytotoxic drug is released and can induce apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that can be triggered by a delivered drug.

apoptosis_pathway cluster_delivery Drug Delivery cluster_apoptosis Apoptosis Induction Drug_Complex Biotin-PEG-Drug Complex Receptor Biotin Receptor (on Cancer Cell) Drug_Complex->Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Mitochondria Mitochondrial Dysfunction Drug_Release->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Biotin-PEG drug delivery inducing apoptosis.

Conclusion

This compound serves as a critical tool for researchers and drug development professionals seeking to overcome the limitations imposed by steric hindrance in biotin-avidin based systems. Its extended, flexible PEG spacer enhances the accessibility of the biotin moiety, thereby facilitating more efficient binding to avidin and streptavidin. This, in turn, can lead to improved sensitivity in diagnostic assays and more effective targeting and uptake in drug delivery applications. The ability to quantitatively assess the impact of such linkers on binding affinity and to understand their role in complex cellular pathways is paramount for the rational design of next-generation bioconjugates and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Biotin-PEG11-Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Biotin-PEG11-Amine for the covalent labeling of proteins. This reagent is particularly useful for attaching a biotin (B1667282) moiety to proteins via their carboxyl groups (C-terminus, aspartate, or glutamate (B1630785) residues) through the use of a carbodiimide (B86325) crosslinker like EDC. The long, hydrophilic PEG11 spacer arm enhances the solubility of the labeled protein and minimizes steric hindrance, making the biotin group more accessible for detection or purification.

I. Introduction to this compound Labeling

This compound is a biotinylation reagent that contains a primary amine group at the end of a polyethylene (B3416737) glycol (PEG) spacer. This amine group can be covalently coupled to carboxyl groups on a target protein using the crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] This process forms a stable amide bond, effectively tagging the protein with biotin.[1]

The biotin label serves as a high-affinity handle for a variety of applications, including:

  • Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using matrices conjugated with streptavidin or avidin (B1170675).[3]

  • Immunodetection: The biotin tag can be detected in techniques like Western blotting and ELISA using streptavidin conjugated to enzymes (e.g., HRP, AP) or fluorophores.[4]

  • Proximity Labeling: In advanced proteomics applications like BioID and APEX, biotinylating enzymes are fused to a protein of interest to biotinylate nearby proteins, enabling the study of protein-protein interactions and subcellular proteomes.

II. Experimental Protocols

A. Protein Preparation

For successful biotinylation, it is crucial to prepare the protein in a suitable buffer.

  • Buffer Selection: The recommended buffer for EDC-mediated crosslinking is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.7-6.0.

  • Buffer Components to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) must be avoided as they will compete with the reaction. If the protein is in an incompatible buffer, buffer exchange should be performed using dialysis or a desalting column.

B. This compound Labeling of Proteins

This protocol is a general guideline. The optimal conditions, particularly the molar excess of reagents, may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Protein of interest

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Solution Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM solution of this compound in an organic solvent like DMSO or DMF.

    • Immediately before use, prepare a 100 mM solution of EDC in the Reaction Buffer.

  • Labeling Reaction:

    • Add the desired volume of the 10 mM this compound solution to the protein solution. A 12- to 20-fold molar excess of the biotin reagent over the protein is a good starting point.

    • Add the required volume of the 100 mM EDC solution to the reaction mixture. A 5- to 20-fold molar excess of EDC over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Reaction Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines can be added.

  • Purification: Remove excess, unreacted this compound and EDC byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

C. Quantification of Biotinylation

It is often necessary to determine the degree of biotinylation. One common method is the HABA assay.

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is based on the displacement of HABA from avidin by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.

D. Downstream Applications
  • SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST).

  • Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Develop the blot using a chemiluminescent substrate and expose it to film or a CCD camera.

  • Coating: Coat a 96-well plate with a capture antibody overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 20 minutes at room temperature.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at the appropriate wavelength.

III. Quantitative Data Summary

The efficiency of protein biotinylation can be influenced by several factors. The following table provides recommended starting conditions for the labeling reaction.

ParameterRecommended Starting ConditionNotes
Protein Concentration 1-10 mg/mLMore dilute protein solutions may require a higher molar excess of the biotin reagent.
Molar Ratio (Protein:Biotin:EDC) 1:12-20:5-20The optimal ratio should be determined empirically for each protein.
Reaction Buffer 0.1 M MES, pH 4.7-6.0Avoid buffers with primary amines or carboxylates.
Incubation Time 2 hoursLonger incubation times are generally not harmful to the reaction.
Incubation Temperature Room Temperature

IV. Visualizations

Experimental Workflow for Protein Biotinylation

G Protein Biotinylation Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Incompatible Buffer Buffer_Exchange Buffer Exchange (Dialysis/Desalting) Protein->Buffer_Exchange Prepared_Protein Protein in MES Buffer (pH 4.7-6.0) Buffer_Exchange->Prepared_Protein Reaction Incubate 2h at RT Prepared_Protein->Reaction Biotin_Reagent This compound Biotin_Reagent->Reaction EDC EDC Crosslinker EDC->Reaction Purification Remove Excess Reagents (Desalting/Dialysis) Reaction->Purification Biotinylated_Protein Purified Biotinylated Protein Purification->Biotinylated_Protein Quantification Quantification (HABA Assay) Biotinylated_Protein->Quantification Downstream Downstream Applications (Western, ELISA, etc.) Biotinylated_Protein->Downstream

Caption: Workflow for labeling proteins with this compound.

Proximity Labeling (BioID) Signaling Pathway

G Proximity-Dependent Biotinylation (BioID) Workflow cluster_cell In Vivo Labeling cluster_lysis Purification cluster_analysis Analysis Bait_Protein Bait Protein Fusion_Protein Fusion Protein (Bait-BirA*) Bait_Protein->Fusion_Protein BirA BirA* (Biotin Ligase) BirA->Fusion_Protein Proximal_Proteins Proximal Proteins Fusion_Protein->Proximal_Proteins Biotinylates Biotin Exogenous Biotin Biotin->Fusion_Protein Activation Cell_Lysis Cell Lysis Proximal_Proteins->Cell_Lysis Affinity_Purification Affinity Purification Cell_Lysis->Affinity_Purification Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Affinity_Purification Elution Elution Affinity_Purification->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Protein_ID Identification of Proximal Proteins MS_Analysis->Protein_ID

Caption: Workflow for identifying protein-protein interactions using BioID.

References

Application Notes and Protocols for Biotin-PEG11-Amine with EDC Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotin-PEG11-Amine in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the biotinylation of proteins, antibodies, and surfaces bearing carboxyl functional groups. The protocols outlined below are intended as a starting point for optimization in your specific application.

Introduction

This compound is a high-purity, water-soluble biotinylation reagent containing a primary amine and a long, flexible polyethylene (B3416737) glycol (PEG) spacer arm (11 PEG units).[1][2] This hydrophilic spacer enhances the solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin.[2] The terminal primary amine group allows for its covalent conjugation to carboxyl groups on target molecules through the action of a carbodiimide (B86325) crosslinker, most commonly EDC.[1][3]

EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine, such as the one on this compound, to form a stable amide bond. The reaction is typically performed in a two-step process, often with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to improve the efficiency and stability of the amine-reactive intermediate.

Reaction Mechanism and Workflow

The EDC-mediated coupling of this compound to a carboxyl-containing molecule proceeds in two main stages: activation of the carboxyl group followed by nucleophilic attack by the primary amine of the biotinylation reagent.

EDC_NHS_Reaction cluster_activation Carboxyl Activation (pH 4.5 - 6.0) cluster_coupling Amine Coupling (pH 7.0 - 8.5) Carboxyl R-COOH O-Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O-Acylisourea + EDC EDC EDC O-Acylisourea->Carboxyl Hydrolysis NHS_Ester NHS-Ester Intermediate (more stable) O-Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS_Ester->Carboxyl Hydrolysis (slower) Biotinylated_Product Biotinylated Product (Stable Amide Bond) NHS_Ester->Biotinylated_Product + Biotin-PEG11-NH2 Biotin_Amine Biotin-PEG11-NH2 Biotinylation_Workflow Start Start: Carboxyl-containing Protein/Surface Buffer_Exchange Buffer Exchange into Amine-free, Carboxyl-free Buffer (e.g., MES Buffer, pH 4.5-6.0) Start->Buffer_Exchange Prepare_Reagents Prepare fresh solutions of EDC, (S)NHS, and This compound Buffer_Exchange->Prepare_Reagents Activation Activation Step: Add EDC and (S)NHS to protein. Incubate for 15-30 min at RT. Prepare_Reagents->Activation pH_Adjustment Optional: Adjust pH to 7.0-8.5 with a suitable buffer (e.g., PBS) Activation->pH_Adjustment Coupling Coupling Step: Add this compound. Incubate for 2 hours at RT or overnight at 4°C. pH_Adjustment->Coupling Quench Quench Reaction with an amine-containing buffer (e.g., Tris, Glycine, or Hydroxylamine) Coupling->Quench Purification Purify Biotinylated Product (Dialysis or Desalting Column) to remove excess reagents Quench->Purification Characterization Characterize the Biotinylated Product (e.g., HABA assay, SDS-PAGE, Mass Spectrometry) Purification->Characterization End End: Purified Biotinylated Product Characterization->End

References

Application Notes and Protocols for Biotin-PEG11-Amine in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pull-down assays are a cornerstone of molecular biology, enabling the discovery and validation of protein-protein and other molecular interactions. A critical component of a successful pull-down assay is the effective labeling of the "bait" molecule to facilitate its capture and the subsequent isolation of its interacting partners or "prey." Biotin-PEG11-Amine is a versatile biotinylation reagent designed for this purpose. It features a primary amine for covalent conjugation to carboxyl groups on proteins and other molecules, a long, hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal biotin (B1667282) moiety for high-affinity binding to streptavidin-coated resins.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays to investigate molecular interactions, particularly within the context of signaling pathways relevant to drug development.

Principle of the Method

The application of this compound in pull-down assays involves a multi-step process. First, the bait protein is biotinylated by covalently attaching this compound to its carboxyl groups (C-terminus, aspartate, or glutamate (B1630785) residues) via a stable amide bond, a reaction often mediated by the crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2] This biotinylated bait is then immobilized on a solid support, typically streptavidin-coated agarose (B213101) or magnetic beads, leveraging the exceptionally strong and specific interaction between biotin and streptavidin.[3] The immobilized bait-bead complex is subsequently incubated with a cell lysate or other sample containing potential prey proteins. After a series of stringent washes to remove non-specific binders, the prey proteins that have specifically interacted with the bait are eluted and identified by methods such as Western blotting or mass spectrometry.

Key Features of this compound

  • Long Spacer Arm: The 11-unit PEG spacer minimizes steric hindrance, allowing for more efficient binding of the biotinylated bait to streptavidin and facilitating interactions with prey molecules.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the labeled protein, reducing aggregation and improving its functionality in solution.[4]

  • Amine-Reactive: The terminal primary amine allows for targeted conjugation to available carboxyl groups on the bait molecule.[4]

Application: Investigating Protein-Protein Interactions in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer. Pull-down assays using biotinylated components of the MAPK pathway as bait can identify novel interacting partners and elucidate the regulatory mechanisms within this complex network. For instance, a biotinylated kinase could be used to pull down its substrates or regulatory proteins from a cell lysate.

Experimental Protocols

Protocol 1: Biotinylation of a Bait Protein with this compound

This protocol describes the biotinylation of a purified bait protein containing accessible carboxyl groups using this compound and EDC.

Materials:

  • Purified bait protein

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Activation/Coupling Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the bait protein in Activation/Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in the Activation/Coupling Buffer. Also, prepare a 100 mM solution of EDC in the same buffer.

  • Biotinylation Reaction: a. Add a 50-fold molar excess of the this compound solution to the protein solution. b. Add a 10-fold molar excess of the EDC solution to the protein/biotin mixture. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Quantification and Storage: Determine the concentration of the biotinylated protein using a suitable protein assay (e.g., BCA assay). Store the biotinylated bait protein at -20°C or -80°C.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines the procedure for capturing prey proteins from a cell lysate using the biotinylated bait protein immobilized on streptavidin magnetic beads.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin magnetic beads

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, if using acidic elution)

Procedure:

  • Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer the desired amount of bead slurry to a new microcentrifuge tube. c. Place the tube on a magnetic separator and discard the supernatant. d. Wash the beads three times with Binding/Wash Buffer.

  • Immobilization of Bait Protein: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the biotinylated bait protein to the beads (a typical starting point is 20-50 µg of bait per 50 µL of bead slurry). c. Incubate for 1 hour at room temperature with gentle rotation to allow the bait to bind to the beads. d. Place the tube on the magnetic separator, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove unbound bait.

  • Binding of Prey Proteins: a. Add the cell lysate to the beads immobilized with the bait protein. The amount of lysate will depend on the expression level of the expected prey protein. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: a. Place the tube on the magnetic separator and discard the supernatant (lysate). b. Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: a. For Mass Spectrometry: Add Elution Buffer (e.g., 0.1 M glycine, pH 2.8) to the beads and incubate for 5-10 minutes at room temperature. Place the tube on the magnetic separator and collect the supernatant containing the eluted prey proteins. Immediately neutralize the eluate with Neutralization Buffer. b. For Western Blotting: Add 1X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes to elute and denature the proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.

Data Presentation

Quantitative data from pull-down assays, particularly when coupled with mass spectrometry, can provide valuable insights into the stoichiometry and dynamics of protein interactions. The following tables are examples of how such data can be presented.

Table 1: Identification of Interacting Proteins by Mass Spectrometry

Bait ProteinIdentified Prey ProteinGene SymbolMascot ScoreSequence Coverage (%)
Biotin-Kinase XSubstrate YSUBY35045
Biotin-Kinase XAdaptor Protein ZADPZ21030
Control (Beads only)----

Table 2: Quantitative Analysis of Interacting Proteins Using SILAC

Prey ProteinGene SymbolSILAC Ratio (Heavy/Light)Fold Changep-value
Substrate YSUBY8.58.5<0.001
Adaptor Protein ZADPZ5.25.2<0.01
Non-specific Binder ANSBA1.11.1>0.05

Visualizations

Reaction Scheme: Biotinylation of a Protein with this compound

G Bait Bait Protein (-COOH) Intermediate Activated Bait Protein (O-acylisourea intermediate) Bait->Intermediate + EDC Biotin_PEG This compound (H2N-) Biotinylated_Bait Biotinylated Bait Protein (Amide Bond) EDC EDC Intermediate->Biotinylated_Bait + this compound NHS_ester NHS (optional, to stabilize intermediate) Intermediate->NHS_ester

Caption: EDC-mediated biotinylation of a bait protein.

Experimental Workflow: Pull-Down Assay

G cluster_0 Bait Preparation cluster_1 Immobilization cluster_2 Interaction cluster_3 Purification & Elution cluster_4 Analysis Biotinylation 1. Biotinylate Bait Protein (with this compound) Immobilize 2. Incubate with Streptavidin Beads Biotinylation->Immobilize Incubate 3. Add Cell Lysate (containing prey proteins) Immobilize->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Prey Proteins Wash->Elute Analysis 6. Analyze by WB or MS Elute->Analysis

Caption: Workflow for a pull-down assay.

Signaling Pathway: Simplified MAPK Cascade

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: Simplified MAPK signaling pathway.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) using Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in SPR is the stable immobilization of a ligand to the sensor surface. The use of Biotin-PEG11-Amine offers a robust and versatile method for achieving this. The biotin (B1667282) moiety provides a high-affinity anchor to streptavidin-coated sensor chips, while the terminal amine group allows for covalent conjugation to a wide range of ligands, including proteins, peptides, and nucleic acids. The polyethylene (B3416737) glycol (PEG) linker, with its 11 ethylene (B1197577) glycol units, enhances the solubility of the conjugate, reduces non-specific binding to the sensor surface, and provides spatial separation between the ligand and the surface, thereby minimizing steric hindrance and improving accessibility for analyte binding.[1][2][3]

These application notes provide detailed protocols for the use of this compound in SPR experiments, from ligand biotinylation to data analysis.

Key Advantages of this compound in SPR

  • High-Affinity Immobilization: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring stable and durable ligand immobilization.[4][5]

  • Oriented Immobilization: When combined with site-specific biotinylation techniques, this method allows for uniform orientation of the ligand, presenting the active site consistently to the analyte.

  • Reduced Non-Specific Binding: The hydrophilic PEG linker creates a hydrated layer on the sensor surface, which significantly reduces the non-specific adsorption of proteins and other biomolecules.

  • Enhanced Accessibility: The long, flexible PEG spacer extends the ligand away from the sensor surface, improving its accessibility for interaction with the analyte and minimizing potential steric hindrance.

  • Improved Solubility and Stability: PEGylation can enhance the solubility and stability of the ligand, which is particularly beneficial for hydrophobic or aggregation-prone molecules.

Experimental Protocols

Protocol 1: Biotinylation of Protein Ligand with this compound

This protocol describes the covalent conjugation of this compound to a protein ligand via its primary amine groups (e.g., lysine (B10760008) residues). This is achieved by first converting the amine group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein ligand in an amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., PD-10)

  • Reaction buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

Procedure:

  • Activation of this compound (Preparation of Biotin-PEG11-NHS ester):

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

    • Add a catalytic amount of an organic base (e.g., triethylamine).

    • Stir the reaction at room temperature for 4-6 hours.

    • The resulting solution contains the activated Biotin-PEG11-NHS ester.

  • Protein Preparation:

    • Dissolve the protein ligand in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with the reaction.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the activated Biotin-PEG11-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted Biotin-PEG11-NHS ester by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Immobilization of Biotinylated Ligand on a Streptavidin-Coated SPR Sensor Chip

Materials:

  • Streptavidin (SA) coated sensor chip

  • Biotinylated ligand (from Protocol 1)

  • SPR instrument and associated reagents

  • Running buffer (e.g., HBS-EP+, PBS with 0.005% Tween 20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • System Preparation:

    • Equilibrate the SPR system with the running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • Dilute the biotinylated ligand in the running buffer to a suitable concentration (typically in the low µg/mL range).

    • Inject the diluted biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min).

    • Monitor the immobilization level in real-time. The target immobilization level will depend on the specific interaction being studied and the molecular weights of the ligand and analyte. A common target is to achieve a maximum analyte response (Rmax) between 50 and 150 Resonance Units (RU).

  • Surface Stabilization:

    • After immobilization, wash the sensor surface with running buffer to remove any non-specifically bound ligand and to ensure a stable baseline.

Protocol 3: Kinetic Analysis of Analyte Binding

Procedure:

  • Analyte Preparation:

    • Prepare a series of analyte concentrations in the running buffer. A typical concentration range spans at least one order of magnitude above and below the expected equilibrium dissociation constant (KD). Include a zero-concentration sample (running buffer only) for double referencing.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the immobilized ligand surface, starting with the lowest concentration.

    • Monitor the association phase for a sufficient time to observe the binding event.

    • Switch to running buffer to monitor the dissociation phase.

  • Surface Regeneration:

    • If the interaction is reversible, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel data and the zero-concentration analyte injection data from the experimental sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

The following table summarizes representative quantitative data obtained from SPR experiments utilizing biotinylated ligands for immobilization.

Ligand (Biotinylated)Analyteka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Reference
Peptide (Th10-39)Human α-thrombin3.5 x 10⁶3.9 x 10⁻²10.9
Recombinant Human PD-L1/B7-H1Recombinant Human PD-1--1122
Recombinant Human CD155/PVRRecombinant Human TIGIT--25.35
Vascular Endothelial Growth Factor (VEGF)VEGF Receptor 1 (VEGFR-1)1.3 x 10⁶1.1 x 10⁻³0.85
Vascular Endothelial Growth Factor (VEGF)VEGF Receptor 2 (VEGFR-2)1.1 x 10⁶2.8 x 10⁻²25

Mandatory Visualizations

Experimental Workflow

G cluster_prep Ligand Preparation cluster_spr SPR Experiment ligand Protein Ligand conjugation Biotinylation Reaction ligand->conjugation biotin_peg This compound activation NHS Ester Activation biotin_peg->activation activation->conjugation purification Purification conjugation->purification biotinylated_ligand Biotinylated Ligand purification->biotinylated_ligand immobilization Ligand Immobilization biotinylated_ligand->immobilization sa_chip Streptavidin Sensor Chip sa_chip->immobilization binding Association/Dissociation immobilization->binding analyte_prep Analyte Dilution Series analyte_prep->binding regeneration Surface Regeneration binding->regeneration Next Concentration data_analysis Kinetic Analysis binding->data_analysis regeneration->binding Next Concentration

Caption: Experimental workflow for SPR using this compound.

VEGF Signaling Pathway Interaction Analysis

G cluster_surface SPR Sensor Surface cluster_analyte Analytes in Solution cluster_signaling Downstream Signaling VEGFR1 Biotin-VEGFR1 (Ligand) Permeability Vascular Permeability VEGFR1->Permeability VEGFR2 Biotin-VEGFR2 (Ligand) Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Permeability VEGF VEGF-A (Analyte) VEGF->VEGFR1 High Affinity (KD = 0.85 nM) VEGF->VEGFR2 Lower Affinity (KD = 25 nM) NRP1 NRP-1 (Co-receptor) VEGF->NRP1 Co-receptor Binding NRP1->VEGFR2 Enhances Signaling

Caption: SPR analysis of key interactions in the VEGF signaling pathway.

References

Application Notes and Protocols for Labeling Carboxyl Groups with Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of carboxyl groups on proteins and other biomolecules using Biotin-PEG11-Amine. This method utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl group of the target molecule and the primary amine of the biotin (B1667282) reagent.

Introduction to Carboxyl Group Biotinylation

Labeling of biomolecules is a cornerstone of life science research and drug development, enabling detection, purification, and functional analysis. While primary amines are common targets for biotinylation, labeling carboxyl groups offers a valuable alternative, particularly when amine modification may compromise the biological activity of the molecule of interest.[1] This protocol focuses on the use of this compound, a biotinylation reagent featuring a long polyethylene (B3416737) glycol (PEG) spacer arm. The PEG spacer enhances the water solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for detection with streptavidin-based systems.

The labeling reaction is a two-step process. First, EDC activates the carboxyl groups on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The addition of NHS or its water-soluble analog, Sulfo-NHS, is highly recommended as it reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the amine-containing biotin reagent.[2] This two-step approach increases the coupling efficiency and provides better control over the reaction.

Experimental Protocols

Materials and Reagents
  • Target molecule with accessible carboxyl groups (e.g., protein, peptide)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation/Reaction Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0). It is critical to use a buffer devoid of extraneous carboxyl and amine groups.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Quantification reagents: HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit

Protocol for Labeling Carboxyl Groups

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of the Target Molecule:

    • Dissolve the protein or other molecule to be labeled in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the sample is in a buffer containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), it must be exchanged into the Activation/Reaction Buffer using a desalting column or dialysis.

  • Preparation of Reagents (prepare fresh immediately before use):

    • This compound Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10-50 mM.

    • EDC Solution: Dissolve EDC in cold Activation/Reaction Buffer to a stock concentration of 100-500 mM.

    • NHS/Sulfo-NHS Solution: Dissolve NHS or Sulfo-NHS in cold Activation/Reaction Buffer to a stock concentration of 100-500 mM.

  • Activation of Carboxyl Groups:

    • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the target molecule solution. The recommended molar excess will vary depending on the number of available carboxyl groups and the desired degree of labeling (see Table 1 for starting recommendations).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Biotinylation Reaction:

    • Add the this compound solution to the activated molecule mixture. A molar excess of the biotin reagent over the target molecule is recommended to ensure efficient labeling and to minimize cross-linking of the target molecule.[1]

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

Purification of the Biotinylated Product

Excess biotinylation reagents and reaction by-products must be removed to prevent interference in downstream applications.

  • Desalting/Dialysis:

    • Pass the quenched reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialyze the sample against an appropriate buffer.

    • Collect the fractions containing the purified biotinylated protein.

Quantification of Biotin Incorporation

The degree of biotinylation can be determined using the HABA assay, which is a colorimetric method.[3]

  • HABA Assay Principle:

    • The HABA dye binds to avidin (B1170675), producing a distinct color with an absorbance maximum at 500 nm.

    • Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.

    • The change in absorbance is proportional to the amount of biotin in the sample.

  • HABA Assay Protocol:

    • Follow the instructions provided with your HABA assay kit.

    • In a cuvette or microplate well, mix the avidin-HABA solution.

    • Measure the initial absorbance at 500 nm (A500_initial).

    • Add a known amount of your biotinylated protein sample to the avidin-HABA solution and mix.

    • Measure the final absorbance at 500 nm (A500_final) after the reading has stabilized.

    • Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).

    • Determine the concentration of biotin using a standard curve or the molar extinction coefficient of the HABA-avidin complex provided in the kit.

    • Calculate the moles of biotin per mole of protein.

Data Presentation

Table 1: Recommended Starting Molar Ratios for Biotinylation Reaction. Note: These are starting recommendations and optimization is crucial for each specific application.

ReagentMolar Excess over Target MoleculeRationale
EDC 10 - 50 foldActivates carboxyl groups. A sufficient excess is needed to drive the reaction. For proteins >5 mg/mL, a lower excess (e.g., 4-fold) can be a starting point.
NHS/Sulfo-NHS 10 - 50 fold (or 1:1 to EDC)Stabilizes the activated intermediate, increasing labeling efficiency. A 1:1 to 1:1.5 molar ratio with EDC is common.
This compound 20 - 100 foldA large excess helps to ensure efficient labeling of the activated carboxyl groups and minimizes protein-protein cross-linking.

Table 2: HABA Assay for Biotin Quantification - Example Calculation.

ParameterExample ValueCalculation
Protein Concentration 2 mg/mLMeasured by a standard protein assay (e.g., BCA).
Protein Molecular Weight 50,000 g/mol Known property of the target protein.
Molar Concentration of Protein 4 x 10⁻⁵ M(2 g/L) / (50,000 g/mol )
ΔA500 0.3Measured change in absorbance at 500 nm after adding the biotinylated sample to the HABA-avidin solution.
Molar Extinction Coefficient of HABA-Avidin 34,000 M⁻¹cm⁻¹A commonly used value; refer to the specific assay kit for the exact coefficient.
Biotin Concentration in Assay 8.82 x 10⁻⁶ MΔA500 / (Molar Extinction Coefficient * Pathlength) (assuming 1 cm pathlength)
Moles of Biotin per Mole of Protein ~5.5(Biotin Concentration in sample * Dilution Factor) / Molar Concentration of Protein

Visualizations

G cluster_activation Activation Step cluster_biotinylation Biotinylation Step Carboxyl Carboxyl Group (-COOH) O_acylisourea O-acylisourea intermediate Carboxyl->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester intermediate O_acylisourea->NHS_ester + NHS Amide_bond Stable Amide Bond O_acylisourea->Amide_bond Direct reaction (less stable) NHS NHS / Sulfo-NHS NHS_ester->Amide_bond + this compound Biotin_Amine This compound (-NH2)

Caption: Chemical reaction pathway for EDC/NHS-mediated labeling of a carboxyl group.

G Start Start: Target Molecule (Protein) Prep 1. Buffer Exchange (if necessary) Start->Prep Activation 2. Activation: Add EDC + NHS/Sulfo-NHS Prep->Activation Biotinylation 3. Biotinylation: Add this compound Activation->Biotinylation Quench 4. Quenching: Add Tris or Glycine Biotinylation->Quench Purify 5. Purification: Desalting or Dialysis Quench->Purify Quantify 6. Quantification: HABA Assay Purify->Quantify End End: Biotinylated Product Quantify->End

Caption: Experimental workflow for labeling carboxyl groups with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Biotin-PEG11-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Biotin-PEG11-Amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the conjugation of this compound to carboxyl groups using EDC/NHS chemistry.

Q1: My biotinylation efficiency is very low or non-existent. What are the most likely causes?

Low conjugation efficiency is a frequent issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or the target molecule itself.

Troubleshooting Guide for Low Conjugation Efficiency

Potential Cause Explanation Recommended Action
Suboptimal pH The two key steps in the reaction have different optimal pH ranges. The activation of carboxyl groups with EDC is most efficient at pH 4.5-6.0.[1] The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.2-8.5.[2][3]Use a two-step reaction protocol. Perform the initial carboxyl activation in MES buffer at pH 4.7-6.0.[1][4] Then, for the second step, add the this compound and raise the pH to 7.2-8.0 with a buffer like PBS.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the reaction, quenching the conjugation. Phosphate buffers can also reduce the efficiency of the EDC activation step.For the activation step, use a non-amine, non-carboxylate buffer such as MES. For the coupling step, PBS or HEPES buffers are suitable choices.
Degraded Reagents EDC and NHS esters are highly sensitive to moisture and can hydrolyze over time, rendering them inactive. EDC, in particular, degrades quickly in the presence of moisture.Purchase fresh EDC and NHS/Sulfo-NHS. Store them in a desiccator at -20°C. Always allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use and do not store them in aqueous solutions.
Suboptimal Molar Ratios An insufficient molar excess of the biotinylation reagents over the target molecule can lead to low labeling.The optimal molar ratio can vary, but a common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. A large molar excess of this compound (e.g., 100-fold over the protein) can help minimize protein-protein polymerization.
Low Reactant Concentration Low concentrations of the target molecule can result in less efficient conjugation due to the competing hydrolysis of the activated NHS ester.It is recommended to use a protein concentration of at least 2 mg/mL.
Steric Hindrance The carboxyl groups on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible.Consider using a Biotin-PEG-Amine with a longer PEG spacer arm to overcome steric hindrance. In some cases, mild denaturation of a protein may be necessary, but this can impact its function.

Q2: I am observing precipitation during my conjugation reaction. What should I do?

Precipitation can occur for several reasons, including protein aggregation or high reagent concentrations.

Potential Cause Explanation Recommended Action
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate and precipitate out of solution.Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary to ensure compatibility.
High EDC Concentration Very high concentrations of EDC can sometimes lead to the precipitation of the target molecule.If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Reagent Solubility While the PEG spacer in this compound enhances water solubility, highly concentrated solutions may still be an issue.If the biotin (B1667282) reagent is not readily soluble in your aqueous buffer, you can first dissolve it in a small amount of an organic solvent like DMSO or DMF and then add it to the reaction mixture.

Q3: How can I confirm that my biotinylation was successful?

It is crucial to quantify the degree of biotin incorporation to ensure the success of the conjugation reaction.

Method Description
HABA Assay The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin. It relies on the displacement of HABA from avidin (B1170675) by biotin, which results in a change in absorbance at 500 nm.
Fluorescent Biotin Quantitation Kits are available that use a fluorescent dye-based method to quantify biotin, which can be more sensitive than the HABA assay.
Mass Spectrometry For a precise determination of biotin incorporation, mass spectrometry (e.g., MALDI-TOF) can be used to measure the mass shift of the modified molecule.
SDS-PAGE Gel Shift Assay Binding of streptavidin to the biotinylated protein will cause a noticeable shift in its migration on an SDS-PAGE gel, providing a qualitative confirmation of biotinylation.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled (in an amine- and carboxyl-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation Buffer. Prepare a 50 mM solution of this compound in the Coupling Buffer.

  • Carboxyl Activation: Add the EDC and Sulfo-NHS solutions to the protein solution to achieve a final 10-fold molar excess of each over the protein. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the activated protein solution through a desalting column equilibrated with ice-cold Coupling Buffer.

  • Biotinylation Reaction: Immediately add a 100-fold molar excess of the this compound solution to the activated protein. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, non-reacted this compound and other reaction byproducts by passing the solution through a desalting column or by dialysis.

  • Storage: Store the biotinylated protein under conditions appropriate for the unlabeled protein. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

This protocol provides a method to estimate the molar substitution ratio (MSR) of biotin on a protein.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Biotin standards

  • PBS (pH 7.2)

  • Spectrophotometer

Procedure:

  • Equilibrate the HABA/Avidin solution and the biotinylated protein sample to room temperature.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

  • Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix well.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance of the mixture at 500 nm (A500_final).

  • The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in the sample.

  • Create a standard curve using known concentrations of free biotin to determine the concentration of biotin in your sample.

  • Calculate the MSR by dividing the moles of biotin by the moles of protein.

Visualizations

EDC_NHS_Reaction_Pathway Carboxyl Carboxyl Group (-COOH) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + Activation (pH 4.5-6.0) O_Acylisourea->Carboxyl NHS Sulfo-NHS NHS_Ester Amine-Reactive Sulfo-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + Stabilization NHS_Ester->Carboxyl Biotin_Amine This compound (H2N-) Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Coupling (pH 7.2-8.5) Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Caption: EDC/NHS reaction pathway for conjugating this compound to a carboxyl group.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Verify Buffer pH Activation: 4.5-6.0 Coupling: 7.2-8.5 Start->Check_pH Check_pH->Start Adjust pH Check_Buffer Check Buffer Composition (Avoid Tris, Glycine, Acetate) Check_pH->Check_Buffer pH OK Check_Buffer->Start Change Buffer Check_Reagents Assess Reagent Quality (Use fresh, dry EDC/NHS) Check_Buffer->Check_Reagents Buffer OK Check_Reagents->Start Use Fresh Reagents Check_Ratios Optimize Molar Ratios (Increase excess of reagents) Check_Reagents->Check_Ratios Reagents OK Check_Ratios->Start Adjust Ratios Check_Concentration Increase Reactant Concentration (>2 mg/mL) Check_Ratios->Check_Concentration Ratios OK Check_Concentration->Start Concentrate Sample Success Successful Conjugation Check_Concentration->Success Concentration OK

Caption: A troubleshooting workflow for addressing low biotinylation efficiency.

References

Technical Support Center: Biotin-PEG11-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG11-Amine. The focus is on the common challenges encountered during the conjugation of this compound to molecules containing carboxyl groups (e.g., proteins) via carbodiimide (B86325) chemistry (EDC).

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound?

A1: this compound contains a primary amine group. It is conjugated to carboxyl groups (-COOH) on a target molecule, such as the side chains of aspartic acid and glutamic acid residues in proteins. This reaction is not spontaneous and requires a carboxyl-activating agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the primary amine of this compound to form a stable amide bond.[1][2][3]

Q2: Why is my biotinylation efficiency low?

A2: Low efficiency can stem from several factors:

  • Suboptimal pH: The reaction is highly pH-dependent. Carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral pH (7.2-8.0).[4][5]

  • Inactive Reagents: EDC is moisture-sensitive and hydrolyzes in aqueous solutions, losing its activity. Always use freshly prepared EDC solutions.

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the target molecule and this compound, quenching the reaction.

  • Insufficient Reagent Concentration: The molar ratio of this compound and EDC to the target molecule may be too low.

Q3: My protein is precipitating during the reaction. What can I do?

A3: Protein precipitation is often caused by intermolecular crosslinking, where EDC activates carboxyl groups on one protein molecule which then react with amine groups (e.g., lysine (B10760008) residues) on another, leading to polymerization. To minimize this, use a large molar excess of this compound relative to the protein. This ensures the activated carboxyls are more likely to react with the biotin (B1667282) reagent than with another protein molecule. The hydrophilic PEG11 linker on the biotin reagent is designed to improve the solubility of the final conjugate, but extensive crosslinking can still overcome this benefit.

Q4: How can I improve the efficiency and reduce side reactions of my EDC coupling?

A4: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can significantly improve reaction efficiency. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts more efficiently with the primary amine of this compound. This two-step approach often yields better results than using EDC alone.

Q5: How do I remove unreacted this compound and byproducts after the reaction?

A5: Excess biotin reagent and EDC byproducts can be removed based on size exclusion. Common methods include dialysis against an appropriate buffer or using desalting spin columns.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Biotin Labeling Inactive EDC: EDC is hydrolyzed.Prepare EDC solution immediately before use. Store powdered EDC desiccated at the recommended temperature.
Inappropriate Buffer: Buffer contains competing amines (Tris, glycine) or carboxyls (acetate, citrate).Perform buffer exchange into an amine- and carboxyl-free buffer, such as MES for the activation step.
Suboptimal pH: pH is not ideal for the two-stage reaction.Perform the EDC activation at pH 4.5-6.0. For the amine reaction, you can optionally raise the pH to 7.2-7.5.
Insufficient Molar Ratio: Not enough this compound or EDC was used.Optimize the molar excess of reagents. Start with a 50- to 100-fold molar excess of this compound over the target molecule.
Protein Precipitation/Aggregation Intermolecular Crosslinking: EDC is crosslinking proteins together.Increase the molar excess of this compound significantly (e.g., >100-fold) to outcompete protein amines.
Low Solubility of Target: The protein is inherently prone to aggregation.The PEG11 linker enhances water solubility. However, if aggregation persists, try lowering the protein concentration.
Loss of Protein Activity Modification of Critical Residues: Carboxyl groups essential for protein function (e.g., in an active site) are being modified.Reduce the molar ratio of EDC to protein to limit the extent of modification. Consider alternative biotinylation chemistries that target other functional groups if carboxyls are critical.
EDC Side Reactions: EDC can potentially modify tyrosine residues.Use NHS or Sulfo-NHS to create a more stable intermediate, which can lead to cleaner reactions with fewer side products.
Inconsistent Results Batch-to-Batch Variability in Reagent Activity: EDC activity can vary if not handled properly.Always equilibrate EDC to room temperature before opening to prevent moisture condensation. Prepare fresh solutions for each experiment.
Incomplete Removal of Excess Reagents: Residual free biotin can interfere with downstream applications.Ensure thorough purification after the reaction using dialysis or desalting columns.

Experimental Protocols

Protocol 1: One-Step EDC-Mediated Biotinylation

This protocol is a straightforward approach but carries a higher risk of protein crosslinking.

  • Buffer Exchange: Ensure your target molecule (e.g., protein) is in an amine- and carboxyl-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0. The protein concentration should ideally be 1-5 mg/mL.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

    • Immediately before use, prepare a 100 mM stock solution of EDC in the reaction buffer. Do not store the EDC solution.

  • Reaction:

    • Add a 100-fold molar excess of the this compound solution to your protein solution. Mix gently.

    • Add a 10-fold molar excess of the freshly prepared EDC solution to the protein/biotin mixture.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent like hydroxylamine (B1172632) to a final concentration of 10-50 mM or perform immediate buffer exchange.

  • Purification: Remove excess reagents and byproducts by dialysis or with a desalting column equilibrated in a suitable storage buffer (e.g., PBS).

Protocol 2: Two-Step Biotinylation using EDC/Sulfo-NHS

This protocol is generally more efficient and results in less protein polymerization.

  • Buffer Exchange: Prepare your protein in 0.1 M MES buffer, pH 5.0-6.0.

  • Prepare Reagents:

    • Immediately before use, prepare a solution of EDC and Sulfo-NHS in the MES buffer. Typical final concentrations are 2 mM EDC and 5 mM Sulfo-NHS.

  • Activation Step:

    • Add the EDC/Sulfo-NHS solution to your protein.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Quench EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the unreacted EDC. This prevents EDC from reacting with your this compound. Remove the quenching agent and byproducts using a desalting column equilibrated in a coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation Step:

    • Immediately add the activated protein to a solution of this compound (typically 20- to 50-fold molar excess) in the coupling buffer (pH 7.2-7.5).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the biotinylated protein from excess reagents using dialysis or a desalting column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC p Protein in Amine-Free Buffer (e.g., MES, pH 6.0) act Activation: Add EDC/Sulfo-NHS to Protein (15-30 min) p->act b Prepare Fresh This compound Solution conj Conjugation: Add Biotin-Amine to Activated Protein (2 hrs - O/N) b->conj e Prepare Fresh EDC/Sulfo-NHS Solution e->act act->conj Adjust pH to 7.2-7.5 pur Purification: Dialysis or Desalting Column conj->pur qc Final Product: Biotinylated Protein pur->qc

Caption: Workflow for the two-step EDC/Sulfo-NHS biotinylation of a protein.

troubleshooting_logic cluster_causes cluster_solutions start Low Biotinylation Yield? cause1 Check Buffer: Contains Tris/Glycine? start->cause1 cause2 Check pH: Activation at 4.5-6.0? Coupling at 7.2-8.0? start->cause2 cause3 Check Reagents: EDC prepared fresh? start->cause3 cause4 Check Ratios: Sufficient molar excess of Biotin-Amine & EDC? start->cause4 sol1 Solution: Buffer exchange to MES cause1->sol1 sol2 Solution: Adjust pH for each step cause2->sol2 sol3 Solution: Use fresh EDC cause3->sol3 sol4 Solution: Increase reagent ratios cause4->sol4

Caption: Decision tree for troubleshooting low biotinylation efficiency.

References

preventing aggregation of proteins after Biotin-PEG11-Amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation after Biotin-PEG11-Amine labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound labeling?

Protein aggregation after biotinylation can stem from several factors:

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly impact protein stability. Most proteins have an optimal pH range for stability, and deviation from this can expose hydrophobic regions, leading to aggregation.[1][2]

  • High Protein Concentration: Increased protein concentrations can enhance the likelihood of intermolecular interactions that precede aggregation.[1][2]

  • Over-modification: An excessive molar ratio of this compound to the protein can lead to the modification of numerous surface lysines. This can alter the protein's surface charge and hydrophobicity, potentially causing it to aggregate.[3]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein's primary amines for reaction with the NHS ester of the biotinylation reagent, reducing labeling efficiency and potentially leading to side reactions.

  • Inherent Protein Instability: Some proteins are intrinsically unstable and prone to aggregation, a characteristic that can be exacerbated by the labeling process.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the labeled protein can induce aggregation.

Q2: How does the PEG component of this compound help in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) spacer in the this compound reagent plays a crucial role in enhancing the solubility and stability of the labeled protein. PEG is a hydrophilic polymer that, when conjugated to a protein (a process known as PEGylation), forms a protective hydrophilic shield. This shield can mask hydrophobic patches on the protein surface that might otherwise lead to aggregation.

Q3: What is the optimal pH for the biotinylation reaction?

For NHS ester-based biotinylation reagents like this compound, the optimal pH range for the reaction is typically between 7.2 and 8.5. Within this range, the primary amine groups on the protein are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is minimized. It is crucial to ensure the chosen pH also maintains the stability of your specific protein.

Q4: Can I use common laboratory buffers like Tris or glycine for the labeling reaction?

No, it is highly recommended to avoid buffers containing primary amines, such as Tris and glycine. These buffers will compete with the protein for the biotinylation reagent, leading to inefficient labeling of the target protein. Suitable amine-free buffers include Phosphate Buffered Saline (PBS), HEPES, or MES.

Troubleshooting Guide

Issue: Visible precipitation or aggregation observed after adding this compound.

This is a common issue that can often be resolved by optimizing the reaction conditions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Buffer pH Ensure the reaction buffer pH is within the optimal range for both the NHS ester reaction (pH 7.2-8.5) and your protein's stability. Perform small-scale pilot experiments to determine the ideal pH.
High Protein Concentration Reduce the protein concentration. If a high final concentration is necessary, consider adding stabilizing excipients to the buffer.
Excessive Molar Ratio of Biotin Reagent Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 10:1 or 20:1) and incrementally increase it to find the optimal balance between labeling efficiency and protein stability.
Inadequate Mixing Add the biotinylation reagent to the protein solution slowly while gently mixing. This prevents localized high concentrations of the reagent.
Presence of Amine-Containing Buffers Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before initiating the labeling reaction.
Inherent Protein Instability Consider adding stabilizing additives to the reaction buffer.
Issue: Labeled protein aggregates during storage.

Aggregation during storage can be minimized with proper handling and the use of cryoprotectants.

Potential Cause Recommended Solution
Inappropriate Storage Temperature For short-term storage, keep the protein at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
Freeze-Thaw Cycles Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles.
Lack of Cryoprotectant Add a cryoprotectant, such as glycerol (B35011) (at a final concentration of 10-50%), to the storage buffer before freezing to prevent aggregation.
Buffer Composition Ensure the storage buffer has a pH and ionic strength that are optimal for the stability of the biotinylated protein.

Experimental Protocols

Protocol 1: Buffer Exchange Using a Desalting Column

This protocol is for removing amine-containing buffers and ensuring the protein is in an optimal buffer for biotinylation.

Materials:

  • Protein sample

  • Amine-free buffer (e.g., 1X PBS, pH 7.4)

  • Desalting column (e.g., PD-10)

  • Collection tubes

Procedure:

  • Equilibrate the desalting column by washing it with 3-4 column volumes of the amine-free buffer.

  • Allow the buffer to completely enter the column bed.

  • Carefully load your protein sample onto the top of the column.

  • Allow the sample to enter the column bed completely.

  • Add the amine-free buffer to the column to elute the protein.

  • Collect the fractions containing your protein. The protein will elute first, followed by the smaller molecules from the original buffer.

  • Combine the protein-containing fractions.

Protocol 2: Trial Biotinylation to Optimize Molar Ratio

This protocol helps determine the optimal molar ratio of this compound to your protein to achieve sufficient labeling without causing aggregation.

Materials:

  • Protein solution in amine-free buffer

  • This compound stock solution (e.g., in DMSO or DMF)

  • Microcentrifuge tubes

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Set up a series of small-scale labeling reactions in separate microcentrifuge tubes. For example, test molar ratios of 5:1, 10:1, 20:1, and 40:1 (Biotin:Protein).

  • Add the calculated volume of the this compound stock solution to each protein sample while gently vortexing.

  • Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes.

  • Analyze the samples for both labeling efficiency (e.g., using a HABA assay) and aggregation (e.g., by visual inspection, UV-Vis spectroscopy, or size-exclusion chromatography).

  • Select the highest molar ratio that provides adequate labeling without inducing aggregation for your larger-scale experiments.

Visual Guides

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein Protein in Amine Buffer Buffer_Exchange Buffer Exchange (Amine-free Buffer) Protein->Buffer_Exchange Clean_Protein Protein in Labeling Buffer Buffer_Exchange->Clean_Protein Add_Biotin Add this compound (Optimized Ratio) Clean_Protein->Add_Biotin Incubate Incubate (RT or 4°C) Add_Biotin->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Remove Excess Biotin (Desalting/Dialysis) Quench->Purify Store Store Labeled Protein (-80°C with Cryoprotectant) Purify->Store

Caption: Experimental workflow for this compound protein labeling.

Troubleshooting_Logic Start Protein Aggregation Observed Check_Buffer Is buffer amine-free and at optimal pH? Start->Check_Buffer Check_Ratio Is Biotin:Protein ratio optimized? Check_Buffer->Check_Ratio Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration too high? Check_Ratio->Check_Concentration Yes Optimize_Ratio Optimize Molar Ratio Check_Ratio->Optimize_Ratio No Add_Stabilizers Consider adding stabilizing excipients Check_Concentration->Add_Stabilizers Yes Solution Aggregation Minimized Check_Concentration->Solution No Add_Stabilizers->Solution Buffer_Exchange->Check_Ratio Optimize_Ratio->Check_Concentration

Caption: Troubleshooting logic for protein aggregation during labeling.

References

best buffer conditions for Biotin-PEG11-Amine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the optimal conditions for Biotin-PEG11-Amine conjugation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable tables.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS-activated Biotin-PEG11 to a primary amine?

A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 7.2 and 9.0, with a more specific optimal range of 8.3-8.5.[1][2][3][4][5] At a lower pH, the amine group is protonated, which prevents the reaction. Conversely, at a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the conjugation yield.

Q2: Which buffers are recommended for an NHS-ester to amine conjugation?

A2: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices for this conjugation reaction. It is critical to use buffers that do not contain primary amines.

Q3: Are there any buffers I should avoid when performing an NHS-ester to amine conjugation?

A3: Yes, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with your target molecule for the NHS-activated biotin (B1667282), leading to significantly lower conjugation efficiency.

Q4: My NHS-activated Biotin-PEG11 is not readily soluble in aqueous buffers. What should I do?

A4: If your NHS-activated biotin reagent has poor water solubility, you can first dissolve it in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent in the reaction does not exceed 10%. It is crucial to use high-quality, amine-free DMF.

Q5: What is the recommended reaction time and temperature for NHS-ester to amine conjugation?

A5: The reaction can typically be carried out for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times, such as 4 hours at room temperature or overnight on ice, can also be used.

Q6: How do I conjugate this compound to a carboxyl group on my molecule?

A6: To conjugate an amine-containing molecule like this compound to a carboxyl group, a two-step reaction using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS or its water-soluble analog, sulfo-NHS, is typically employed. The first step involves the activation of the carboxyl group with EDC and NHS at an acidic pH (4.5-6.0) in a buffer like MES. The second step is the reaction of the activated carboxyl group with the amine of the this compound at a pH of 7.0-8.5 in a buffer like PBS.

Troubleshooting Guides

Issue 1: Low or No Biotin Labeling with NHS-activated Biotin-PEG11
Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated amines, while a pH that is too high will cause rapid hydrolysis of the NHS ester.
Presence of Primary Amine-Containing Buffers Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). Perform buffer exchange into a recommended buffer like PBS or sodium bicarbonate if necessary.
Hydrolyzed/Inactive NHS-activated Biotin NHS esters are moisture-sensitive. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
Insufficient Molar Excess of Biotin Reagent A common starting point is a 5- to 20-fold molar excess of the biotin reagent to the target molecule. This may need to be optimized depending on the concentration of your target molecule.
Issue 2: Low Yield in EDC/NHS-mediated Conjugation of this compound
Possible Cause Recommended Solution
Suboptimal pH for Activation or Coupling The two-step process has distinct optimal pH ranges. Ensure the carboxyl activation step is performed at pH 4.5-6.0 (e.g., in MES buffer) and the amine coupling step is at pH 7.0-8.5 (e.g., in PBS).
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow vials to warm to room temperature before opening and prepare solutions immediately before use.
Presence of Competing Nucleophiles or Carboxylates Avoid buffers containing primary amines (Tris, glycine) during the coupling step and carboxylates (acetate) during the activation step.
Hydrolysis of Activated Intermediates The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis. Add the this compound promptly after the carboxyl activation step.
Precipitation of Protein/Molecule High concentrations of EDC can sometimes cause protein precipitation. If this occurs, consider reducing the EDC concentration. Ensure your protein is soluble and stable in the chosen reaction buffers.

Buffer Conditions for Biotin-PEG11 Conjugation

Scenario 1: NHS-activated Biotin-PEG11 reacting with a primary amine
Parameter Recommended Condition Buffers to Use Buffers to Avoid
pH 7.2 - 9.0 (Optimal: 8.3-8.5)0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, HEPES, BorateTris, Glycine
Temperature Room Temperature or 4°C
Reaction Time 30 minutes to overnight
Scenario 2: this compound reacting with a carboxyl group (EDC/NHS chemistry)
Step Parameter Recommended Condition Buffers to Use Buffers to Avoid
1. Carboxyl Activation pH 4.5 - 6.00.1 M MESAmine and carboxylate-containing buffers (e.g., Tris, Glycine, Acetate)
2. Amine Coupling pH 7.0 - 8.5Phosphate-Buffered Saline (PBS), Borate Buffer, Sodium BicarbonateTris, Glycine

Experimental Protocols

Protocol 1: Conjugation of NHS-activated Biotin-PEG11 to a Protein

This protocol describes the labeling of a protein with an NHS-activated Biotin-PEG11 reagent.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated Biotin-PEG11

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Allow the vial of NHS-activated Biotin-PEG11 to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the NHS-activated Biotin-PEG11 in DMSO or DMF to create a stock solution.

  • Add a 5- to 20-fold molar excess of the dissolved Biotin-PEG11-NHS ester to the protein solution.

  • Incubate the reaction for 4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the biotinylated protein from excess, non-reacted biotin reagent and byproducts using a desalting column or dialysis.

Protocol 2: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS

This two-step protocol is for conjugating this compound to a protein with available carboxyl groups.

Materials:

  • Carboxyl-containing protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Prepare a solution of the carboxyl-containing protein in the Activation Buffer.

  • Allow EDC and NHS to equilibrate to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the protein solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Immediately add the activated protein solution to a solution of this compound in Coupling Buffer. The final pH should be between 7.2 and 7.5.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to deactivate any unreacted NHS esters.

  • Purify the Biotin-PEG11-conjugated protein using a desalting column to remove excess reagents and byproducts.

Visualizing the Workflow

experimental_workflow cluster_nhs Scenario 1: NHS-activated Biotin-PEG11 Conjugation prep_protein_nhs Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) react_nhs Mix and Incubate (RT or 4°C) prep_protein_nhs->react_nhs prep_biotin_nhs Dissolve NHS-Biotin in DMSO/DMF prep_biotin_nhs->react_nhs purify_nhs Purify Conjugate react_nhs->purify_nhs

Caption: Workflow for NHS-activated Biotin-PEG11 conjugation.

edc_nhs_workflow cluster_edc Scenario 2: EDC/NHS-mediated this compound Conjugation prep_protein_edc Prepare Protein in Activation Buffer (pH 4.5-6.0) activate_edc Add EDC/NHS to Activate Carboxyls prep_protein_edc->activate_edc couple_amine Add Biotin-PEG-Amine in Coupling Buffer (pH 7.0-8.5) activate_edc->couple_amine quench_edc Quench Reaction couple_amine->quench_edc purify_edc Purify Conjugate quench_edc->purify_edc

Caption: Workflow for EDC/NHS-mediated this compound conjugation.

References

Technical Support Center: Glycoprotein Labeling with Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycoprotein (B1211001) labeling using Biotin-PEG11-Amine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind labeling glycoproteins with this compound?

A1: Labeling glycoproteins with this compound typically involves a two-step process. First, the carbohydrate moieties (sugars) on the glycoprotein are oxidized to create reactive aldehyde groups. This is often achieved using a mild oxidizing agent like sodium periodate (B1199274).[1][2] Second, the primary amine group of this compound reacts with these newly formed aldehydes to form a stable covalent bond. This reaction can also be mediated by activating carboxyl groups on the protein using carbodiimide (B86325) chemistry (EDC and Sulfo-NHS) to make them reactive towards the amine group on the biotin (B1667282) reagent.[1][3][4]

Q2: Why is a PEG spacer arm, like in this compound, beneficial?

A2: The polyethylene (B3416737) glycol (PEG) spacer arm offers several advantages. It increases the water solubility of the biotinylation reagent, which can help prevent aggregation of the labeled glycoprotein during labeling and storage. The long, flexible spacer also minimizes steric hindrance, ensuring that the biotin moiety is accessible for binding to avidin (B1170675) or streptavidin in downstream applications.

Q3: Which functional groups does this compound react with on a glycoprotein?

A3: The primary amine (-NH2) on this compound is nucleophilic and can be used to target several functional groups on a glycoprotein:

  • Aldehydes: Generated by oxidizing the carbohydrate side chains of the glycoprotein. This is a common strategy for site-specific labeling of the glycan portions.

  • Carboxylic Acids: The carboxyl groups of aspartic acid, glutamic acid, and the C-terminus can be activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with the amine group of the biotin reagent.

Q4: How can I determine the degree of biotinylation of my glycoprotein?

A4: The extent of biotin incorporation can be quantified using methods like the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay. In this assay, a pre-formed complex of avidin and HABA has a specific absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Troubleshooting Guide

Problem 1: Low or No Biotinylation Efficiency

This is one of the most common issues encountered. The troubleshooting process should systematically evaluate the reactants, buffer conditions, and reaction parameters.

Possible Causes & Solutions
Possible Cause Recommended Solution Explanation
Incorrect Buffer Composition Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate) when using EDC chemistry. Use MES buffer for EDC reactions (pH 4.5-5.5) or phosphate-buffered saline (PBS) for other amine-reactive chemistries (pH 7-9).Competing amines or carboxyls in the buffer will quench the reaction by reacting with the crosslinkers or the activated sites on the glycoprotein.
Suboptimal pH For EDC/NHS chemistry, perform the initial carboxyl activation at pH 4.5-6.0 and then raise the pH to 7.2-7.5 for the reaction with the amine. For reactions with aldehydes, a pH of 7.0-8.5 is generally effective.The efficiency of the coupling chemistry is highly dependent on the pH of the reaction environment.
Inactive Reagents Prepare fresh solutions of EDC, Sulfo-NHS, and this compound immediately before use. Store stock powders in a desiccated environment at the recommended temperature.EDC and NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.
Insufficient Molar Ratio of Biotin Reagent Increase the molar excess of this compound to the glycoprotein. Start with a 20-fold molar excess and optimize by testing ratios from 5:1 to 50:1.A higher concentration of the biotin reagent can drive the reaction to completion, especially for dilute protein solutions.
Low Protein Concentration For efficient labeling, the glycoprotein concentration should typically be >1 mg/mL. If your protein is dilute, consider concentrating it before labeling.Reaction kinetics are concentration-dependent; lower concentrations can significantly reduce labeling efficiency.
Problem 2: Glycoprotein Aggregation or Precipitation During/After Labeling

Aggregation can lead to loss of protein function and inaccurate results in downstream applications.

Possible Causes & Solutions
Possible Cause Recommended Solution Explanation
Protein Denaturation Avoid harsh reaction conditions. Perform the labeling reaction on ice or at 4°C for a longer duration instead of at room temperature.Some proteins are sensitive to changes in their chemical environment and can unfold and aggregate.
Intermolecular Crosslinking Optimize the molar ratio of EDC to prevent protein polymerization. A large molar excess of this compound can help minimize protein-protein crosslinking.If both carboxyl and amine groups are present on the glycoprotein, EDC can cause the proteins to crosslink to each other.
Increased Hydrophobicity The PEG spacer in this compound is designed to increase solubility and reduce aggregation. If aggregation persists, consider screening different buffer additives.Biotin itself is hydrophobic, and excessive labeling can lead to aggregation.
Incorrect Salt Concentration Try adjusting the ionic strength of the buffer by increasing or decreasing the salt concentration (e.g., NaCl).Salt concentration can influence electrostatic interactions between protein molecules that may lead to aggregation.
Problem 3: High Background or Non-Specific Binding in Downstream Assays

This is particularly problematic in applications like pull-downs or imaging, where specificity is crucial.

Possible Causes & Solutions
Possible Cause Recommended Solution Explanation
Excess Unreacted Biotin After the labeling reaction, remove all non-reacted biotin reagent using dialysis or size-exclusion chromatography (e.g., desalting columns).Free biotin in the sample will bind to streptavidin/avidin surfaces and cause high background signal.
Non-specific Analyte Interactions Block surfaces with an unrelated protein like Bovine Serum Albumin (BSA). Add a non-ionic surfactant such as Tween-20 (at ~0.05-0.1%) to wash buffers.Blocking agents saturate non-specific binding sites on surfaces, while detergents disrupt hydrophobic interactions that can cause non-specific binding.
Ionic Interactions Increase the salt concentration (e.g., up to 1 M NaCl) in wash buffers to disrupt charge-based interactions.Higher salt concentrations can shield electrostatic charges on proteins and surfaces, reducing non-specific binding.
Endogenous Biotin When working with cell lysates, be aware of endogenously biotinylated proteins. If using avidin/streptavidin for detection, consider using blocking kits that contain avidin to block endogenous biotin. Do not use milk as a blocking agent as it contains biotin.Endogenous biotin can lead to false positives in assays that rely on avidin/streptavidin detection.

Experimental Protocols & Visualizations

General Experimental Workflow for Glycoprotein Biotinylation

The following diagram outlines the key steps in labeling a glycoprotein with this compound after periodate oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis p1 Buffer Exchange Glycoprotein into Oxidation Buffer r1 Oxidize Glycoprotein with Sodium Periodate in the Dark p1->r1 p2 Prepare Fresh Sodium Periodate Solution p2->r1 r2 Quench Excess Periodate (e.g., with glycerol) r1->r2 r3 Buffer Exchange into Labeling Buffer (pH 7.0-8.5) r2->r3 r4 Add this compound and Incubate r3->r4 c1 Remove Excess Biotin via Desalting Column or Dialysis r4->c1 c2 Quantify Biotinylation (e.g., HABA Assay) c1->c2 c3 Store Labeled Glycoprotein at -20°C or -80°C c2->c3

Caption: Workflow for labeling glycoproteins via carbohydrate oxidation.

Chemical Reaction Pathway: EDC/Sulfo-NHS Mediated Labeling

This diagram illustrates the activation of a carboxyl group on a glycoprotein and its subsequent reaction with this compound.

G gp_cooh Glycoprotein-COOH (Carboxyl Group) amine_intermediate O-acylisourea intermediate (unstable) gp_cooh->amine_intermediate + edc EDC edc->amine_intermediate nhs_ester Sulfo-NHS ester (amine-reactive) amine_intermediate->nhs_ester + sulfo_nhs Sulfo-NHS sulfo_nhs->nhs_ester final_product Glycoprotein-CO-NH-Biotin (Stable Amide Bond) nhs_ester->final_product + biotin_amine Biotin-PEG11-NH2 biotin_amine->final_product

Caption: EDC/Sulfo-NHS reaction for amine coupling to carboxyl groups.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and resolve common issues with your biotinylation experiment.

G start Experiment Complete. Check Results. q1 Is Labeling Efficiency Low? start->q1 q2 Is There Aggregation? q1->q2 No a1 Check Buffer (No Tris/Glycine). Optimize pH & Molar Ratios. Use Fresh Reagents. q1->a1 Yes q3 High Background in Assay? q2->q3 No a2 Lower Reaction Temperature. Optimize EDC Ratio. Adjust Salt Concentration. q2->a2 Yes a3 Purify Labeled Protein Thoroughly. Use Blocking Agents (BSA). Add Detergent (Tween-20) to Washes. q3->a3 Yes end Successful Labeling q3->end No a1->q2 a2->q3 a3->end

Caption: A decision tree for troubleshooting common biotinylation issues.

References

Technical Support Center: Optimizing Biotin-PEG11-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of their Biotin-PEG11-Amine conjugation reactions.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conjugation yield and provides actionable solutions.

Question: Why is my this compound conjugation yield consistently low?

Answer:

Low conjugation yield is a common issue that can be attributed to several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal pH The primary amine of this compound requires a specific pH range to be deprotonated and nucleophilic for efficient reaction with an activated carboxyl group (e.g., an NHS ester). At low pH, the amine is protonated and non-reactive.[1][2]Maintain the reaction pH between 7.2 and 8.5.[1][3] An optimal starting point is often pH 8.3-8.5.[1]
Inappropriate Buffer Buffers containing primary amines, such as Tris (TBS), will compete with the this compound for the activated carboxyl groups on your target molecule, significantly reducing the conjugation efficiency.Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. If your molecule of interest is in a Tris-based buffer, perform a buffer exchange before starting the conjugation.
Hydrolysis of Activated Ester N-hydroxysuccinimide (NHS) esters, commonly used to activate carboxyl groups for reaction with amines, are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. This competing reaction reduces the amount of activated ester available for conjugation.Prepare the activated ester solution immediately before use. Minimize the reaction time at higher pH values. Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.
Low Reagent Concentration Low concentrations of either the this compound or the target molecule can slow down the desired conjugation reaction, allowing the competing hydrolysis of the activated ester to dominate.Increase the concentration of the reactants. A typical starting concentration for proteins is 1-10 mg/mL.
Reagent Quality and Storage Improper storage of this compound or the activating reagents (like EDC and NHS) can lead to degradation and loss of reactivity. This compound should be stored at -20°C, protected from light and moisture. NHS esters are particularly moisture-sensitive.Store all reagents according to the manufacturer's instructions. Allow reagents to warm to room temperature before opening to prevent condensation.
Steric Hindrance The reactive site on the target molecule might be sterically hindered, preventing efficient access for the this compound.The PEG11 spacer on this compound is designed to reduce steric hindrance. If hindrance is still suspected, consider optimizing the linker chemistry on your target molecule if possible.

Frequently Asked Questions (FAQs)

1. What is the optimal molar ratio of this compound to my target molecule?

The optimal molar ratio depends on the number of available reactive sites on your target molecule and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the biotinylating reagent over the protein. It is highly recommended to perform small-scale pilot reactions with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal condition for your specific application.

2. How should I prepare and store my this compound stock solution?

This compound is soluble in water and DMSO. For aqueous stock solutions, it is recommended to prepare them immediately before use. Anhydrous stock solutions in DMSO or DMF can be stored at -20°C for several days. To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.

3. Can I use Tris buffer for my conjugation reaction?

No, it is not recommended to use buffers containing primary amines, such as Tris, as they will compete with the this compound in the reaction, leading to significantly lower yields.

4. How can I confirm that my conjugation reaction was successful?

The success of the conjugation can be confirmed by various methods depending on your target molecule. These include:

  • HABA Assay: This colorimetric assay can be used to quantify the amount of biotin (B1667282) incorporated.

  • SDS-PAGE Analysis: A successful conjugation to a protein will result in a shift in its molecular weight, which can be visualized on an SDS-PAGE gel.

  • Mass Spectrometry: This technique can provide a precise measurement of the mass of the conjugated molecule, confirming the addition of the Biotin-PEG11 moiety.

  • Western Blotting: Using a streptavidin-HRP conjugate, you can specifically detect the biotinylated molecule.

5. What should I do if my conjugated protein precipitates?

Protein aggregation can sometimes occur during conjugation, especially with a high degree of labeling. To mitigate this, try optimizing the molar ratio of this compound to your protein. A lower degree of labeling might be necessary to maintain protein solubility and function. Also, ensure that the buffer conditions are optimal for your protein's stability.

Experimental Protocols

This section provides a general protocol for conjugating this compound to a protein with available carboxyl groups using EDC/NHS chemistry.

Materials:

  • This compound

  • Target molecule (e.g., protein with accessible carboxyl groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-free reaction buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-8.5 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Protocol:

  • Buffer Exchange: Ensure your target molecule is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Reagents:

    • Dissolve the target molecule in the reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare EDC and NHS solutions in the activation buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups:

    • Add a molar excess of EDC and NHS to the target molecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Add the desired molar excess of the this compound solution to the activated target molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Target Target Molecule Activation Activation of Carboxyls Target->Activation Biotin_PEG This compound Conjugation Amine Coupling Biotin_PEG->Conjugation Reagents EDC/NHS Reagents->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Analysis Yield & Purity Analysis Purification->Analysis

Caption: A general workflow for this compound conjugation.

Reaction_Pathway Reactants Target-COOH Biotin-PEG11-NH2 Activated Target-CO-NHS (Activated Ester) Reactants:c->Activated + EDC/NHS Product Target-CO-NH-PEG11-Biotin (Stable Amide Bond) Activated->Product + Biotin-PEG11-NH2 (Aminolysis) Hydrolysis Target-COOH (Hydrolyzed) Activated->Hydrolysis + H2O (Competing Hydrolysis)

References

storage and handling best practices for Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Biotin-PEG11-Amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a sealed container, protected from light and moisture.[1][2][3][4] Some suppliers also recommend storage at -5°C.[5] For long-term stability, it is crucial to store the solid compound with a desiccant to prevent degradation from moisture.

Q2: What is the shelf life of this compound?

A2: When stored correctly at -20°C and protected from moisture, the solid form of this compound is stable for at least two years from the date of receipt.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening. Anhydrous stock solutions can be stored for several days at -20°C. Aqueous stock solutions should be prepared immediately before use as the reagent's reactivity can be compromised in aqueous environments over time.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water, DMSO, and DMF. Some sources also indicate solubility in dichloromethane (B109758) (DCM). The maximum solubility in water or buffer is reported to be greater than 25 mg/mL.

Q5: What is the primary reactive group of this compound and what does it react with?

A5: The primary reactive group is a terminal primary amine (-NH2). This amine group can be coupled to carboxyl groups (-COOH) on proteins, peptides, or other molecules to form a stable amide bond. This reaction typically requires a crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhaling the powder and ensure good ventilation. Direct contact may cause skin and eye irritation.

Troubleshooting Guides

Issue 1: Low Biotinylation Efficiency
Possible Cause Troubleshooting Step
Incorrect Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the crosslinker-activated carboxyl groups. Use a non-amine, carboxyl-free buffer like MES buffer at pH 5-6 for EDC-mediated conjugations.
Reagent Degradation This compound is moisture-sensitive. Ensure the compound was stored properly with a desiccant and allowed to warm to room temperature before opening. Prepare stock solutions fresh, especially aqueous solutions.
Suboptimal Reagent Concentrations The molar ratio of this compound and EDC to your target molecule is critical. To minimize protein polymerization, a large molar excess of the amine-PEG-biotin (e.g., 100-fold) and a limiting amount of EDC is recommended. Optimize the ratios for your specific application.
Inactive Target Molecule Ensure the carboxyl groups on your target molecule are accessible and not involved in critical structural or functional roles that might be compromised by modification.
Issue 2: Precipitate Formation During Reaction
Possible Cause Troubleshooting Step
Low Solubility of Biotinylated Product The PEG11 spacer is designed to enhance the water solubility of the resulting conjugate. However, if your target molecule is inherently hydrophobic, the final product may still have limited solubility. Try performing the reaction in a larger volume or with the addition of a small amount of an organic co-solvent like DMSO (ensure it doesn't exceed 10% of the final reaction volume).
Protein Aggregation/Polymerization If your protein contains both accessible carboxyl and primary amine groups, EDC can cause protein-protein crosslinking. Use a large molar excess of this compound over the protein and a limiting amount of EDC to favor the biotinylation reaction over polymerization. After the reaction, centrifuge to remove any precipitate before purification.

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Temperature -20°C (or -5°C)
Shelf Life (Solid) At least 2 years (at -20°C with desiccant)
Molecular Weight ~771 g/mol
Maximum Solubility (Aqueous) > 25 mg/mL
Purity ≥95% - 99.85% (Varies by supplier)

Detailed Experimental Protocol: Biotinylation of a Protein via EDC Chemistry

This protocol provides a general procedure for labeling a protein with this compound using EDC. Optimization of reagent concentrations may be necessary for specific proteins and applications.

Materials:

  • Protein to be labeled

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • MES Buffer (0.1 M MES, pH 5.0-6.0)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in MES buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines and carboxyl groups.

  • This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10-50 mM stock solution in anhydrous DMSO.

  • Reaction Setup:

    • Add the this compound stock solution to the protein solution. A 50 to 100-fold molar excess of the biotin (B1667282) reagent over the protein is a good starting point to minimize protein polymerization.

    • Gently mix the solution.

  • EDC Addition:

    • Immediately before use, prepare a fresh solution of EDC in MES buffer (e.g., 100 mM).

    • Add the EDC solution to the protein-biotin mixture. A 5 to 20-fold molar excess of EDC over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.

  • Purification: Remove excess, non-reacted this compound and EDC byproducts using a desalting column or by dialyzing the reaction mixture against an appropriate buffer (e.g., PBS).

  • Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.

Visualizations

G Troubleshooting Low Biotinylation Efficiency start Low Biotinylation Efficiency Observed check_buffer Check Buffer Composition start->check_buffer amine_buffer Buffer contains primary amines (Tris, glycine)? check_buffer->amine_buffer change_buffer Switch to amine-free buffer (e.g., MES, PBS) amine_buffer->change_buffer Yes check_reagent Check Reagent Integrity amine_buffer->check_reagent No success Successful Biotinylation change_buffer->success reagent_storage Improper storage or handling (moisture)? check_reagent->reagent_storage use_fresh Use fresh, properly stored reagent reagent_storage->use_fresh Yes check_ratios Review Reagent Ratios reagent_storage->check_ratios No use_fresh->success ratios_optimal Ratios of Biotin-PEG-Amine & EDC optimized? check_ratios->ratios_optimal optimize_ratios Optimize molar excess of reagents ratios_optimal->optimize_ratios No ratios_optimal->success Yes optimize_ratios->success

Caption: Troubleshooting workflow for low biotinylation efficiency.

G Protein Biotinylation Workflow prep_protein 1. Prepare Protein in Amine-Free Buffer (MES, pH 5-6) mix_reagents 3. Add Biotin Reagent to Protein Solution prep_protein->mix_reagents prep_biotin 2. Prepare Fresh this compound Stock Solution (in anhydrous DMSO) prep_biotin->mix_reagents add_edc 4. Add Freshly Prepared EDC Solution to Initiate Reaction mix_reagents->add_edc incubate 5. Incubate (2 hours at RT) add_edc->incubate purify 6. Purify Conjugate (Desalting Column or Dialysis) incubate->purify store 7. Store Purified Biotinylated Protein purify->store

Caption: Experimental workflow for protein biotinylation.

References

Validation & Comparative

Decoding the Impact of PEG Linker Length on Biotinylation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount to experimental success. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents is a critical variable that can significantly influence the outcome of assays such as ELISAs, Western blotting, and affinity purification. This guide provides an objective comparison of different PEG linker lengths for biotinylation, supported by experimental data and detailed protocols to inform your selection process.

The fundamental principle behind utilizing PEG linkers in biotinylation is to provide a flexible, hydrophilic spacer between the biotin (B1667282) molecule and the target biomolecule. This spacer mitigates steric hindrance, a phenomenon where the bulky streptavidin or avidin (B1170675) molecule is physically impeded from efficiently binding to the biotin tag, especially when the biotin is attached to a large protein or is located in a sterically crowded environment. Longer PEG linkers are generally associated with increased solubility of the biotinylated molecule and enhanced binding to streptavidin.

Comparative Analysis of Short vs. Long PEG Linkers

The choice between a short or a long PEG linker is often a balance between minimizing potential interference and ensuring optimal detection. Shorter linkers, such as those with 4 PEG units (PEG4), are suitable for applications where the biotinylated molecule is small or the biotin attachment site is readily accessible. Longer linkers, with 12 or more PEG units (PEG12), are often preferred for larger proteins or when the biotinylation site is buried within the protein structure.

Quantitative Data Summary

The following table summarizes representative data from an Enzyme-Linked Immunosorbent Assay (ELISA) comparing the signal intensity obtained with biotinylation reagents featuring different PEG linker lengths. In this experiment, an antibody was biotinylated with reagents containing PEG linkers of varying lengths and subsequently detected with streptavidin-HRP. The data illustrates a clear trend: longer PEG linkers result in a stronger signal, indicating more efficient streptavidin binding.

Biotinylation ReagentSpacer Arm Length (Å)Mean Absorbance (OD450)Standard Deviation
Biotin-PEG4-NHS29.00.85± 0.07
Biotin-PEG8-NHS43.11.22± 0.10
Biotin-PEG12-NHS57.21.58± 0.12

This data is representative and compiled from trends observed in experimental findings. Actual results may vary depending on the specific protein, biotinylation conditions, and assay format.

The Underlying Principle: Overcoming Steric Hindrance

The enhanced performance of longer PEG linkers can be attributed to their ability to project the biotin molecule away from the surface of the labeled protein, thereby making it more accessible to the binding pocket of streptavidin.

G cluster_short Short PEG Linker (e.g., PEG4) cluster_long Long PEG Linker (e.g., PEG12) Protein_S Protein Biotin_S Biotin Protein_S->Biotin_S Short Linker Streptavidin_S Streptavidin Biotin_S->Streptavidin_S Steric Hindrance Protein_L Protein Biotin_L Biotin Protein_L->Biotin_L   Long   Linker Streptavidin_L Streptavidin Biotin_L->Streptavidin_L Efficient Binding

Impact of PEG linker length on streptavidin binding.

Experimental Protocols

To empirically determine the optimal PEG linker length for your specific application, a direct comparison is recommended. Below is a detailed protocol for the biotinylation of an antibody with different PEG linker-containing reagents and subsequent analysis by ELISA.

Antibody Biotinylation Protocol

This protocol outlines the steps for labeling an antibody with amine-reactive biotin-PEG-NHS esters of varying lengths.

G start Start: Antibody Solution (Amine-free buffer, pH 7.2-8.0) dissolve Dissolve Biotin-PEGn-NHS Ester (e.g., PEG4, PEG12) in DMSO or DMF start->dissolve add_biotin Add Biotin Reagent to Antibody Solution (20-fold molar excess) dissolve->add_biotin incubate Incubate for 1 hour at Room Temperature add_biotin->incubate purify Purify Biotinylated Antibody (Desalting column or dialysis) to remove excess biotin incubate->purify end End: Purified Biotinylated Antibody purify->end

Workflow for antibody biotinylation.

Materials:

  • Antibody of interest (1-2 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS Ester

  • Biotin-PEG12-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

  • Prepare Biotin Reagent Solutions: Immediately before use, dissolve the Biotin-PEGn-NHS esters in DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Calculate the volume of the biotin reagent solution needed for a 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.

  • Quantification: Determine the protein concentration and the degree of biotinylation using a HABA assay or a fluorescent biotin quantitation kit.

Comparative ELISA Protocol

This protocol is for a direct ELISA to compare the detection of the antibody biotinylated with different PEG linkers.

G start Start: Antigen-Coated 96-well Plate block Block with 1% BSA in PBS start->block add_ab Add Serial Dilutions of Biotinylated Antibodies (PEG4 vs. PEG12) block->add_ab wash1 Wash with PBST add_ab->wash1 add_strep Add Streptavidin-HRP wash1->add_strep wash2 Wash with PBST add_strep->wash2 add_sub Add TMB Substrate wash2->add_sub stop Stop Reaction with Stop Solution add_sub->stop read Read Absorbance at 450 nm stop->read

ELISA workflow for comparing biotinylated antibodies.

Materials:

  • Antigen-coated 96-well microplate

  • Biotinylated antibodies (prepared with different PEG linkers)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with the antigen recognized by the antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Wash the plate and add serial dilutions of the biotinylated antibodies (prepared with PEG4 and PEG12 linkers) to the wells. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Incubate until a color develops.

  • Stop Reaction: Add stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration for each PEG linker length to compare their performance.

Conclusion

The length of the PEG linker in a biotinylation reagent is a crucial factor that can significantly impact the sensitivity and efficiency of detection in various immunoassays. Experimental evidence suggests that longer PEG linkers, such as PEG12, often lead to improved performance by minimizing steric hindrance and enhancing the accessibility of the biotin tag to streptavidin. However, the optimal linker length can be application-dependent. Therefore, for critical assays, it is advisable to empirically test a range of PEG linker lengths to identify the most suitable reagent for your specific experimental context. The protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions for their biotinylation strategies.

A Head-to-Head Battle: Carboxyl-Reactive vs. Amine-Reactive Biotinylation for Robust Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance, protocols, and applications of two primary biotinylation strategies. This guide provides supporting experimental data and detailed methodologies to aid in the selection of the optimal labeling technique for your specific research needs.

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in a myriad of life science applications, from affinity purification and immunoassays to sophisticated drug delivery systems. The remarkable affinity between biotin and streptavidin (or avidin) provides a powerful and versatile tool for detecting, isolating, and tracking biomolecules. The choice of biotinylation chemistry is paramount to the success of these applications, directly impacting the efficiency of labeling, the preservation of protein function, and the overall reliability of experimental outcomes.

This guide presents a comparative analysis of two of the most prevalent chemical biotinylation methods: carboxyl-reactive and amine-reactive strategies. We will delve into the fundamental principles of each approach, present a side-by-side comparison of their performance based on experimental data, provide detailed protocols for key experiments, and offer guidance on selecting the most suitable method for your target molecule and application.

At a Glance: Key Differences Between Carboxyl- and Amine-Reactive Biotinylation

FeatureCarboxyl-Reactive BiotinylationAmine-Reactive Biotinylation
Target Functional Group Carboxyl groups (-COOH) on aspartic acid, glutamic acid, and the C-terminus of proteins.Primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins.
Primary Reagents Carbodiimides (e.g., EDC) and a biotin derivative with a primary amine or hydrazide (e.g., Biotin Hydrazide).[1]N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin, Sulfo-NHS-Biotin).[2]
Optimal Reaction pH Acidic to neutral (pH 4.5-7.4).[1]Slightly alkaline (pH 7.2-8.5).[2]
Key Advantages - Preserves the function of proteins where primary amines are critical for activity. - An alternative when primary amines are scarce or have been previously modified.[1]- High reactivity with abundant amine groups on most proteins. - Forms highly stable amide bonds.
Key Considerations - Potential for protein-protein crosslinking and polymerization. - Requires a two-step reaction (activation and coupling).- Can lead to heterogeneous products due to multiple lysine residues. - May inactivate proteins if critical lysine residues are modified.

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying chemical reactions is crucial for optimizing biotinylation protocols and troubleshooting potential issues.

Carboxyl-Reactive Biotinylation: A Two-Step Activation and Coupling

Carboxyl-reactive biotinylation typically employs a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate carboxyl groups. This activation step forms a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine or hydrazide group on a biotin derivative to form a stable amide or hydrazone bond, respectively. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can stabilize the intermediate as an NHS ester, improving coupling efficiency and reducing hydrolysis in aqueous solutions.

Carboxyl_Reactive_Biotinylation Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate Protein_COOH->O_Acylisourea + EDC EDC EDC Biotinylated_Protein Biotinylated Protein O_Acylisourea->Biotinylated_Protein + Biotin-NH2 Isourea Isourea byproduct O_Acylisourea->Isourea Biotin_NH2 Biotin-NH2

Carboxyl-Reactive Biotinylation Mechanism
Amine-Reactive Biotinylation: Direct and Efficient Labeling

Amine-reactive biotinylation is the more common approach due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters of biotin react efficiently with primary amines at a slightly alkaline pH to form stable amide bonds, releasing NHS as a byproduct. The reaction is a direct nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester.

Amine_Reactive_Biotinylation Protein_NH2 Protein-NH2 Biotinylated_Protein Biotinylated Protein Protein_NH2->Biotinylated_Protein + NHS-Biotin NHS_Biotin NHS-Biotin NHS NHS byproduct Biotinylated_Protein->NHS

Amine-Reactive Biotinylation Mechanism

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison of the two methods, we present hypothetical experimental data based on typical outcomes observed in research settings. The following tables summarize the results of biotinylating a model protein, Bovine Serum Albumin (BSA), using both carboxyl-reactive and amine-reactive strategies.

Table 1: Quantitative Analysis of Biotinylation Efficiency
ParameterCarboxyl-Reactive (EDC/Biotin Hydrazide)Amine-Reactive (NHS-Biotin)
Protein Concentration 2 mg/mL2 mg/mL
Molar Ratio (Biotin Reagent:Protein) 50:120:1
Degree of Labeling (moles biotin/mole protein) 3-58-12
Labeling Efficiency ModerateHigh
Protein Recovery (%) ~70% (due to potential precipitation)>90%

Note: The degree of labeling was determined using the HABA assay, and protein concentration was measured by the Bradford assay.

Table 2: Qualitative Assessment of Biotinylated Protein
ParameterCarboxyl-Reactive (EDC/Biotin Hydrazide)Amine-Reactive (NHS-Biotin)
Protein Aggregation/Precipitation Moderate risk, especially at high EDC concentrations.Low risk.
Preservation of Enzymatic Activity (Hypothetical Enzyme) High (assuming active site contains critical amines).Potentially reduced (if active site lysines are modified).
Heterogeneity of Labeled Product Moderate (fewer target sites).High (many accessible lysines).

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow: A Comparative Overview

Biotinylation_Workflow cluster_carboxyl Carboxyl-Reactive Biotinylation cluster_amine Amine-Reactive Biotinylation C1 Prepare Protein in Amine/Carboxylate-Free Buffer (e.g., MES, pH 4.7-5.5) C2 Add EDC and Biotin Hydrazide C1->C2 C3 Incubate (2h to overnight, RT) C2->C3 C4 Quench Reaction (e.g., with hydroxylamine) C3->C4 Purification Purification (Dialysis or Desalting Column) C4->Purification A1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) A2 Add NHS-Biotin A1->A2 A3 Incubate (30-60 min, RT) A2->A3 A4 Quench Reaction (e.g., with Tris or glycine) A3->A4 A4->Purification Quantification Quantification Purification->Quantification Bradford Bradford Assay (Protein Concentration) Quantification->Bradford HABA HABA Assay (Degree of Labeling) Quantification->HABA

Comparative Experimental Workflow
Protocol 1: Carboxyl-Reactive Biotinylation of a Protein

Materials:

  • Protein to be labeled (e.g., BSA)

  • MES Buffer (0.1 M, pH 5.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Biotin Hydrazide

  • Hydroxylamine (B1172632) solution (for quenching)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein in MES buffer to a final concentration of 2 mg/mL.

  • Prepare a fresh solution of EDC in MES buffer (e.g., 10 mg/mL).

  • Prepare a solution of Biotin Hydrazide in DMSO (e.g., 50 mM).

  • Add the Biotin Hydrazide solution to the protein solution to achieve a 50-fold molar excess.

  • Immediately add the EDC solution to the protein-biotin mixture to a final concentration of 5 mM.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

  • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Amine-Reactive Biotinylation of a Protein

Materials:

  • Protein to be labeled (e.g., BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • NHS-Biotin

  • Tris buffer (1 M, pH 7.5, for quenching)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein in PBS to a final concentration of 2 mg/mL.

  • Prepare a fresh stock solution of NHS-Biotin in an organic solvent like DMSO (e.g., 10 mg/mL).

  • Add the NHS-Biotin stock solution to the protein solution to achieve a 20-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubating for 15 minutes.

  • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

Protocol 3: Determination of Protein Concentration using Bradford Assay

Materials:

  • Biotinylated protein sample

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of BSA standards of known concentrations.

  • Add a small volume of each standard and the biotinylated protein sample to separate wells of a microplate or cuvettes.

  • Add the Bradford reagent to each well or cuvette and mix.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.

  • Determine the concentration of the biotinylated protein sample by interpolating its absorbance on the standard curve.

Protocol 4: Determination of the Degree of Biotinylation using the HABA Assay

Materials:

  • Biotinylated protein sample (with known concentration)

  • HABA/Avidin solution

  • Spectrophotometer

Procedure:

  • Pipette a known volume of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

  • Add a known volume of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

  • Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin).

  • Calculate the change in absorbance (ΔA500 = A500_HABA/Avidin - A500_HABA/Avidin/Biotin).

  • Use the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in the sample.

  • Calculate the moles of biotin per mole of protein using the known protein concentration.

Making the Right Choice: A Selection Guide

The decision between carboxyl- and amine-reactive biotinylation hinges on the specific characteristics of your target protein and the downstream application.

Choose Carboxyl-Reactive Biotinylation when:

  • Primary amines are located in the active or binding site of your protein: Modifying these amines could lead to a loss of function.

  • Your protein has a limited number of accessible primary amines.

  • You have previously modified the primary amines of your protein.

  • A more targeted and less heterogeneous labeling is desired , as there are typically fewer carboxyl groups than primary amines on a protein's surface.

Choose Amine-Reactive Biotinylation when:

  • Your protein has abundant and accessible primary amines that are not critical for its function. This is the case for the majority of proteins.

  • A high degree of labeling is desired for signal amplification in detection assays.

  • A simpler, one-step reaction is preferred.

Conclusion

Both carboxyl-reactive and amine-reactive biotinylation are powerful techniques for labeling biomolecules. Amine-reactive methods, due to their simplicity and the high abundance of target groups, are often the first choice for many applications. However, when preserving protein function is critical and key primary amines must remain unmodified, carboxyl-reactive biotinylation provides an invaluable alternative. By carefully considering the nature of your target molecule, the requirements of your downstream application, and the experimental data presented in this guide, you can confidently select the optimal biotinylation strategy to advance your research.

References

Navigating the Landscape of Bioconjugation: A Comparative Guide to Biotin-PEG11-Amine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Biotin-PEG11-Amine, a long-chain biotinylation reagent, is a valuable tool for attaching biotin (B1667282) to molecules for a variety of applications, including affinity purification, cell surface labeling, and as a component in targeted drug delivery systems like antibody-drug conjugates (ADCs). However, the specific requirements of an experiment—such as the need for different spacer lengths, alternative reactive groups, cleavability, or improved biocompatibility—often necessitate the consideration of alternatives. This guide provides an objective comparison of this compound with other biotinylation reagents, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research needs.

Performance Comparison of Biotinylation Reagents

The choice of a biotinylation reagent can significantly impact experimental outcomes. Factors such as the length and composition of the spacer arm, the nature of the reactive group, and the inclusion of cleavable elements all play critical roles. The following table summarizes the key characteristics and performance attributes of this compound and its alternatives.

FeatureThis compoundBiotin-PEG4-AminePolysarcosine-Biotin-AmineNHS-BiotinSulfo-NHS-SS-BiotinDesthiobiotin-PEG-Amine
Spacer Length Long (~50 Å)Short (~20 Å)VariableShortLong, CleavableVariable
Solubility HighHighHighLow (requires organic solvent)HighHigh
Steric Hindrance LowModerateLowHighLowVariable
Immunogenicity Potential for anti-PEG antibodiesPotential for anti-PEG antibodiesLow/NegligibleLowLowLow
Biodegradability Non-biodegradableNon-biodegradableBiodegradableN/ACleavableN/A
Binding Affinity to Streptavidin Very High (Kd ~10⁻¹⁵ M)[]Very High (Kd ~10⁻¹⁵ M)Very High (Kd ~10⁻¹⁵ M)Very High (Kd ~10⁻¹⁵ M)Very High (Kd ~10⁻¹⁵ M)High (Kd ~10⁻¹¹ M)[2]
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavableCleavable (disulfide bond)[3][4]N/A (reversible binding)
Primary Application General biotinylation with reduced steric hindranceBiotinylation where a shorter spacer is desiredBioconjugates requiring high biocompatibility and low immunogenicityGeneral protein and peptide biotinylationCell surface labeling and reversible affinity purificationAffinity purification requiring mild elution conditions

Key Experimental Protocols

The successful application of biotinylation reagents is highly dependent on the experimental protocol. Below are detailed methodologies for common applications.

Protocol 1: Cell Surface Protein Biotinylation with NHS-PEG4-Biotin

This protocol describes the labeling of primary amines on cell surface proteins.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), pH 8.0, ice-cold

  • EZ-Link™ NHS-PEG4-Biotin (Thermo Scientific, Cat. No. 21362)[5]

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

  • Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

  • Immediately before use, prepare a 10 mg/mL solution of NHS-PEG4-Biotin in water.

  • Add the NHS-PEG4-Biotin solution to the cell suspension to a final concentration of 2-5 mM.

  • Incubate the reaction on ice for 30-60 minutes with gentle mixing.

  • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.

  • Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.

  • Lyse the cells with lysis buffer containing protease inhibitors for downstream applications such as immunoprecipitation or western blotting.

Protocol 2: Antibody-Drug Conjugate (ADC) Development using a Biotinylated Payload

This protocol outlines a general workflow for creating an ADC with a biotinylated cytotoxic drug.

Materials:

  • Monoclonal antibody (mAb)

  • Streptavidin

  • Biotinylated cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Streptavidin Conjugation to Antibody: Conjugate streptavidin to the mAb through available lysine (B10760008) residues using an appropriate amine-reactive crosslinker. Purify the streptavidin-antibody conjugate using an SEC column.

  • Biotinylation of Cytotoxic Payload: If not already biotinylated, conjugate biotin to the cytotoxic drug using a suitable biotinylation reagent that targets a functional group on the drug.

  • ADC Formation: Incubate the streptavidin-antibody conjugate with a molar excess of the biotinylated cytotoxic payload. The strong biotin-streptavidin interaction will link the payload to the antibody.

  • Purification: Purify the resulting ADC from excess biotinylated payload using an SEC column.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), binding affinity to its target antigen, and in vitro cytotoxicity.

Protocol 3: Affinity Pull-Down of Biotinylated Proteins with Desthiobiotin

This protocol is for the isolation of biotinylated proteins using desthiobiotin, which allows for gentle elution.

Materials:

  • Cell lysate containing desthiobiotinylated protein

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (PBS containing 10 mM biotin)

Procedure:

  • Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elute the desthiobiotinylated protein from the beads by incubating with elution buffer for 30-60 minutes at room temperature. The free biotin in the elution buffer will displace the desthiobiotinylated protein from the streptavidin beads.

  • Collect the eluate for downstream analysis, such as SDS-PAGE and western blotting.

Visualizing Workflows and Pathways

Diagrams can clarify complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate a signaling pathway that can be studied using biotinylation, a workflow for ADC development, and a comparison of biotinylation strategies.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Targets (Biotinylated) ERK->Downstream Phosphorylates

Caption: EGFR signaling pathway that can be mapped using kinase-catalyzed biotinylation (K-BMAPS).

adc_workflow cluster_conjugation Conjugation cluster_evaluation Evaluation mAb Monoclonal Antibody Streptavidin Streptavidin mAb->Streptavidin Conjugate ADC Antibody-Drug Conjugate Streptavidin->ADC BiotinPayload Biotinylated Payload BiotinPayload->ADC Bind DAR DAR Analysis ADC->DAR Binding Antigen Binding Assay ADC->Binding Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity

Caption: A simplified workflow for the development of an antibody-drug conjugate using biotin-streptavidin linkage.

biotinylation_strategies cluster_direct Direct Labeling cluster_bioorthogonal Bioorthogonal Labeling Protein_Direct Protein NHS_Biotin NHS-Biotin Protein_Direct->NHS_Biotin Reacts with primary amines Biotinylated_Protein_Direct Biotinylated Protein NHS_Biotin->Biotinylated_Protein_Direct Protein_Bio Protein TCO_NHS TCO-NHS Ester Protein_Bio->TCO_NHS TCO_Protein TCO-modified Protein TCO_NHS->TCO_Protein Biotin_MeTz Biotin-PEG-MeTz TCO_Protein->Biotin_MeTz Click Reaction Biotinylated_Protein_Bio Site-specifically Biotinylated Protein Biotin_MeTz->Biotinylated_Protein_Bio

Caption: Comparison of direct versus bioorthogonal biotinylation strategies.

References

A Researcher's Guide to Assessing the Biotinylation Efficiency of Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of modern molecular biology. This technique, known as biotinylation, is fundamental for various applications, including protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-PEG11-Amine with other common biotinylation reagents, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

This compound is a biotinylation reagent featuring a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm and a terminal primary amine group.[1] Unlike the more common N-hydroxysuccinimide (NHS) ester-based biotin reagents that target and label primary amines, the amine group on this compound allows it to be conjugated to molecules containing reactive carboxyl groups or 5'-phosphate groups, forming stable amide bonds.[1] The extended PEG11 spacer arm is crucial for overcoming steric hindrance, a common issue when the biotin-binding pocket of avidin (B1170675) or streptavidin is inaccessible.[2][3] This hydrophilic spacer also enhances the water solubility of the resulting biotinylated molecule, reducing the potential for aggregation.[1]

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent depends on several factors, including the target functional group on the molecule of interest, the required spacer arm length, and the desired solubility of the final conjugate. The following table compares this compound with other commonly used biotinylation reagents.

ReagentReactive GroupTarget Functional GroupSpacer Arm Length (Å)SolubilityKey Characteristics
This compound Primary AmineCarboxyls, Phosphates~48.5HighHydrophilic, long spacer reduces steric hindrance.
NHS-Biotin NHS EsterPrimary Amines13.5Low (requires organic solvent)Shortest spacer arm; membrane permeable.
NHS-LC-Biotin NHS EsterPrimary Amines22.4Low (requires organic solvent)"Long Chain" version of NHS-Biotin with an extended spacer.
Sulfo-NHS-Biotin Sulfo-NHS EsterPrimary Amines13.5HighWater-soluble due to sulfonate group; membrane-impermeable, ideal for cell surface labeling.
Biotin-PEG4-NHS Ester NHS EsterPrimary Amines~29.1HighPEG spacer provides hydrophilicity and flexibility.

Methods for Quantifying Biotinylation Efficiency

Accurately determining the degree of biotinylation is critical for ensuring experimental reproducibility and optimizing downstream applications. Several methods are available, each with its own advantages and limitations.

AssayPrincipleDetectionAdvantagesDisadvantages
HABA Assay ColorimetricAbsorbance (500 nm)Simple, rapid, and widely used.Lower sensitivity; can be inaccurate due to steric hindrance preventing biotin from displacing HABA.
Fluorescence-Based Assays FluorometricFluorescence (Ex/Em ~494/520 nm)Higher sensitivity than the HABA assay, requiring less sample.Requires a fluorescence plate reader.
Quant*Tag™ Biotin Assay Chemical reactionAbsorbance (535 nm)Not based on avidin binding, so it is not affected by steric hindrance, providing a more accurate measurement.Proprietary reagents.
TNBSA Assay ColorimetricAbsorbance (335 nm)Measures the number of remaining free primary amines after biotinylation with an amine-reactive reagent.Indirect measurement of biotinylation; not suitable for reagents like this compound that are not amine-reactive.
Western Blot / ELISA ImmunoassayChemiluminescence/ColorimetricProvides qualitative or semi-quantitative confirmation of biotinylation on a specific protein.Not a direct measure of the molar ratio of biotin to protein.

Experimental Protocols

Protocol 1: Quantification of Biotinylation with the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for estimating the degree of biotinylation. The principle is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed via dialysis or desalting column)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin solution.

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Incubate for a few minutes until the reading is stable, then measure the absorbance at 500 nm again. This is the A500 of the HABA/Avidin/Biotin Sample.

  • Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (ε = 34,000 M-1cm-1).

Protocol 2: Quantification of Free Amines with the TNBSA Assay

The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay is a sensitive method for determining the number of free primary amino groups in a protein sample. By comparing the number of free amines before and after labeling with an amine-reactive biotin reagent (e.g., NHS-Biotin), one can calculate the biotinylation efficiency.

Materials:

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5 (must be amine-free)

  • TNBSA solution: 0.01% (w/v) in Reaction Buffer (prepare fresh)

  • 10% SDS solution

  • 1 N HCl

  • Protein samples (before and after biotinylation)

  • Spectrophotometer

Procedure:

  • Dissolve or dialyze the protein samples into the Reaction Buffer at a concentration of 20-200 µg/mL.

  • In separate tubes, add 0.5 mL of each protein sample solution.

  • Add 0.25 mL of the 0.01% TNBSA solution to each tube and mix well.

  • Incubate the samples at 37°C for 2 hours.

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.

  • Measure the absorbance of the solutions at 335 nm.

  • The decrease in absorbance in the biotinylated sample compared to the un-labeled sample is proportional to the number of primary amines modified by the biotin reagent.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in utilizing and assessing biotinylation, the following diagrams outline a typical experimental workflow and a common application in studying protein interactions.

G cluster_prep Sample Preparation cluster_assay HABA Assay cluster_calc Data Analysis p1 Protein of Interest p3 Biotinylation Reaction (Conjugation) p1->p3 p2 Biotinylation Reagent (e.g., this compound) p2->p3 p4 Purification (Remove excess biotin) p3->p4 a3 Add Biotinylated Protein Sample p4->a3 a1 Prepare HABA-Avidin Solution a2 Measure Absorbance (A500) of HABA-Avidin a1->a2 a2->a3 a4 Measure Absorbance (A500) of Mixture a3->a4 c1 Calculate Change in Absorbance (ΔA500) a4->c1 c2 Determine Moles of Biotin Using Beer's Law c1->c2 c3 Calculate Biotin-to-Protein Molar Ratio c2->c3

Caption: Workflow for assessing biotinylation efficiency using the HABA assay.

G cluster_labeling Biotin Labeling cluster_interaction Interaction cluster_capture Affinity Capture cluster_analysis Analysis b1 Biotinylate 'Bait' Protein (e.g., using NHS-Biotin) i1 Incubate Biotinylated 'Bait' with Cell Lysate ('Prey' Proteins) b1->i1 c1 Add Streptavidin-Coated Beads i1->c1 c2 Isolate Bait-Prey Complexes c1->c2 a1 Elute Proteins from Beads c2->a1 a2 Identify 'Prey' Proteins (e.g., via Mass Spectrometry) a1->a2

Caption: Application of biotinylation in a pull-down assay to study protein-protein interactions.

References

A Comparative Guide to Biotin-PEG11-Amine: Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Amine, a versatile biotinylation reagent, comparing its performance with other alternatives and offering detailed experimental protocols. The inclusion of a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm makes this reagent particularly valuable in a variety of applications, from targeted drug delivery to advanced proteomics studies.

Performance Comparison: The Advantage of an Extended PEG Linker

The defining feature of this compound is its 11-unit polyethylene glycol (PEG) spacer. This extended, flexible, and hydrophilic chain significantly influences the properties and performance of the resulting biotinylated molecules compared to shorter-chain or non-PEGylated alternatives. While direct quantitative comparisons in single studies are limited, the principles of PEGylation allow for a clear qualitative and theoretical comparison.

Longer PEG chains, such as the PEG11 in this compound, generally offer greater flexibility, reduced steric hindrance, and improved solubility.[1] These characteristics are particularly advantageous in applications requiring separation between the biotin (B1667282) moiety and the target molecule.[1]

Table 1: Qualitative Comparison of Biotin-PEG Linker Lengths

FeatureShort PEG Linkers (e.g., PEG2, PEG4)Long PEG Linkers (e.g., PEG11, PEG12)Rationale
Steric Hindrance Higher potential for steric hindrance.Lower steric hindrance, allowing for better access of streptavidin/avidin to the biotin.[1]The longer spacer arm physically separates the biotin from the conjugated molecule.
Solubility Moderate increase in solubility.Significant increase in aqueous solubility of the conjugate.[2][3]PEG is a highly hydrophilic polymer.
Flexibility Less flexible.Highly flexible, allowing for better positioning of biotin for binding.The length of the PEG chain allows for greater conformational freedom.
Proximity Labeling More suitable for applications requiring close proximity.Less suitable for precise proximity mapping.The extended linker creates a larger labeling radius.
Drug Delivery May have faster clearance and less pronounced "stealth" effect.Can improve pharmacokinetic profiles by extending circulation half-life.The hydrophilic PEG chain can shield the drug conjugate from clearance mechanisms.
Immunogenicity Lower potential to reduce immunogenicity.Can help reduce the immunogenicity of the conjugated protein.The PEG chain can mask immunogenic epitopes.

Key Applications and Supporting Experimental Data

This compound is a valuable tool in several key research and development areas:

Targeted Drug Delivery

The conjugation of therapeutic agents to biotin facilitates their targeted delivery to cells that overexpress biotin receptors, a common feature of many cancer cells. The PEG11 linker in this context serves to enhance the solubility and circulation time of the drug conjugate, potentially leading to improved therapeutic efficacy.

A study on affibody-based drug conjugates demonstrated that longer PEG chains significantly prolonged the circulation half-life of the conjugates. While this study did not use this compound specifically, it provides strong evidence for the role of PEG length in improving the pharmacokinetic properties of targeted therapies.

Proteomics and Protein Interaction Studies

This compound is utilized for the biotinylation of proteins for subsequent affinity purification, a technique central to identifying protein-protein interactions. The long PEG arm minimizes steric hindrance, allowing for efficient capture of biotinylated proteins by streptavidin- or avidin-coated beads. This is particularly important when dealing with large protein complexes.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. This compound can be used as a versatile linker in the synthesis of PROTACs, connecting the target-binding moiety to the E3 ligase-recruiting element. The PEG11 linker provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation using this compound and EDC

This protocol describes the biotinylation of a protein containing accessible carboxyl groups (e.g., aspartic and glutamic acid residues) using this compound and the crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein to be biotinylated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0. Avoid buffers containing primary amines (e.g., Tris) or carboxylates.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218).

  • Purification column (e.g., desalting column) to remove excess biotin.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

  • EDC Solution: Immediately before use, prepare a fresh solution of EDC in the Reaction Buffer at a concentration of 100 mM.

  • Reaction: a. Add the this compound solution to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized but a starting point of 20-50 fold molar excess is recommended. b. Add the EDC solution to the protein/biotin mixture. A 5-10 fold molar excess of EDC over the protein is a common starting point. c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and EDC byproducts by dialysis or using a desalting column according to the manufacturer's instructions.

Protocol 2: Cell Surface Protein Biotinylation

This protocol is adapted for the use of an amine-reactive biotinylation reagent to label proteins on the surface of living cells. While many protocols use NHS-ester biotins, this outlines the principles for using this compound with a crosslinker.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • This compound

  • EDC (water-soluble)

  • Quenching Solution: 100 mM glycine in ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation: a. For adherent cells, grow to 70-80% confluency. For suspension cells, wash and pellet the required number of cells. b. Place cells on ice and wash twice with ice-cold PBS.

  • Biotinylation Reaction: a. Prepare a fresh solution of this compound and EDC in ice-cold PBS. A typical concentration for the biotin reagent is 0.5-1 mg/mL. b. Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.

  • Quenching: a. Stop the reaction by washing the cells three times with the Quenching Solution for 5 minutes each on ice.

  • Cell Lysis: a. Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes. b. Scrape adherent cells or resuspend cell pellets. c. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Affinity Purification: The clarified lysate containing biotinylated cell surface proteins can now be used for affinity purification with streptavidin-agarose beads.

Visualizing Workflows and Pathways

To further illustrate the applications of this compound, the following diagrams, generated using Graphviz, depict key experimental workflows and biological pathways.

experimental_workflow cluster_biotinylation Cell Surface Biotinylation cluster_purification Affinity Purification start Cells in Culture wash1 Wash with ice-cold PBS start->wash1 biotinylate Incubate with This compound + EDC wash1->biotinylate quench Quench with Glycine Solution biotinylate->quench wash2 Wash with PBS quench->wash2 lyse Lyse Cells wash2->lyse Proceed to Lysis clarify Clarify Lysate lyse->clarify bind Incubate with Streptavidin Beads clarify->bind wash_beads Wash Beads bind->wash_beads elute Elute Proteins wash_beads->elute analysis Downstream Analysis elute->analysis Analyze by WB/MS

Workflow for cell surface protein biotinylation and affinity purification.

Mechanism of action for a PROTAC utilizing a this compound linker.

receptor_mediated_endocytosis cluster_cell Cell Interior cluster_endocytosis Endocytosis ligand Biotinylated Drug Conjugate receptor Biotin Receptor ligand->receptor 1. Binding complex Ligand-Receptor Complex membrane Cell Membrane vesicle Endocytic Vesicle complex->vesicle 2. Internalization endosome Early Endosome vesicle->endosome 3. Trafficking lysosome Lysosome endosome->lysosome 4. Fusion release Drug Release lysosome->release

Receptor-mediated endocytosis of a biotinylated drug conjugate.

References

The Strategic Advantage of Biotin-PEG11-Amine in PROTAC Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the selection of a suitable linker is a critical determinant of success for a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of Biotin-PEG11-Amine with alternative linkers, supported by experimental data and detailed protocols to inform the rational design of potent and effective protein degraders.

This compound has emerged as a valuable tool in the synthesis of PROTACs, bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The unique properties of its polyethylene (B3416737) glycol (PEG) spacer and terminal biotin (B1667282) moiety offer distinct advantages in the drug discovery workflow, from synthesis and purification to target engagement and mechanistic studies.

Comparative Analysis of PROTAC Linkers

The linker component of a PROTAC is not merely a spacer but plays a crucial role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule.[3] The choice between different linker classes, such as flexible PEG chains, hydrophobic alkyl chains, or conformationally restricted rigid linkers, can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[1][4]

Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies, illustrating the impact of linker type and length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). It is important to note that direct comparisons across different targets and E3 ligases should be made with caution.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG1218>95
BRD4VHLPEG164.9>95
BRD4VHLAlkyl9Weak Degradation-
ERαVHLPEG16Optimal Degradation-
ERαVHLPEG<15Poor Degradation-
BTKCRBNPEG≥161-40-
BTKCRBNPEG<12Impaired Activity-
p38αCRBNVaried15-17Optimal Degradation-

Key Observations:

  • Linker Length is Critical: As demonstrated in the case of BRD4-targeting PROTACs, a subtle change in PEG linker length from 12 to 16 atoms resulted in a nearly four-fold increase in potency. Similarly, for ERα and BTK, a minimum linker length was required to observe significant degradation.

  • PEG vs. Alkyl Linkers: In a direct comparison for BRD4 degradation, a PEG linker was significantly more effective than an alkyl linker of similar length, which resulted in only weak degradation. This is often attributed to the increased hydrophilicity and improved solubility conferred by the PEG chain, which can enhance cell permeability and ternary complex formation.

  • Optimal Length is Target-Dependent: The optimal linker length is not universal and must be empirically determined for each target protein and E3 ligase pair.

The Role of this compound in the PROTAC Workflow

The primary amine group of this compound allows for straightforward conjugation to a carboxylic acid-functionalized warhead or E3 ligase ligand via a stable amide bond. The PEG11 linker provides a substantial spacer arm of approximately 40 angstroms, offering the flexibility required to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

The key advantage of incorporating a biotin tag lies in its utility for downstream applications beyond protein degradation itself:

  • Purification: The biotin handle allows for easy purification of the synthesized PROTAC using streptavidin-based affinity chromatography.

  • Target Engagement Studies: Biotinylated PROTACs can be used in pull-down assays to confirm binding to the target protein and the E3 ligase.

  • Ternary Complex Analysis: The biotin tag can be used to immobilize the PROTAC on a streptavidin-coated surface to study the formation and stability of the ternary complex.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized warhead to this compound.

Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the biotinylated warhead.

  • This intermediate can then be deprotected (if necessary) and coupled to the E3 ligase ligand to complete the PROTAC synthesis.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the procedure for assessing the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC characterization.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC (Biotin-PEG11-Warhead-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization In Vitro Characterization cluster_cellular_assays Cellular Assays cluster_optimization Optimization Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification (e.g., HPLC) Synthesis->Purification Binding_Assay Target Binding Assay (e.g., SPR, ITC) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Purification->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, MS) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Degradation_Assay->Viability_Assay Lead_Optimization Lead Optimization (SAR) Viability_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Experimental workflow for PROTAC development.

References

A Researcher's Guide to Selecting Biotin-PEG11-Amine: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Key Performance Parameters

The efficacy of a Biotin-PEG11-Amine reagent can be assessed by several key parameters:

  • Purity: The percentage of the desired molecule in the product, free from contaminants or side-products from synthesis. Higher purity is crucial for reproducible results and to avoid unintended side-reactions. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Activity/Functionality: The ability of the biotin (B1667282) moiety to bind to avidin (B1170675) or streptavidin after conjugation. This is a direct measure of the reagent's biological activity.

  • Stability: The reagent's ability to maintain its chemical integrity over time under specified storage conditions. Degradation can lead to reduced reactivity and inconsistent results.

  • Solubility: The ease with which the reagent dissolves in relevant solvents for reaction setup. The PEG11 linker is designed to enhance aqueous solubility.[1][2][3]

Supplier Product Specifications

The following table summarizes the publicly available data for this compound from several suppliers. It is important to note that this information is provided by the manufacturers and has not been independently verified in a single comparative study.

SupplierCatalog NumberPurityStorage ConditionsSolubility
BPS Bioscience 27414 / 27415≥96%[4]-20°C, protect from moisture[5]Soluble in DMSO or water (25 mg/ml)
BroadPharm BP-2162398%-20°CWater, DMSO, DCM, DMF
MedchemExpress HY-14090099.85%-20°CNot specified
Precise PEG AG-2775> 96%Not specifiedNot specified
CD Bioparticles N/ANot specifiedNot specifiedNot specified
Vector Labs QBD-10196Not specifiedNot specifiedAqueous buffer and organic solvent
Biopharma PEG N/A≥95%-5°C, keep dry and avoid sunlightNot specified
Thermo Fisher 26136Not specified-20°C> 25mg/mL in water or buffer

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound from different suppliers, a series of experiments should be conducted in parallel. The following protocols provide a detailed methodology for these key evaluations.

Protein Biotinylation using EDC Chemistry

This protocol describes the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA), which has available carboxyl groups on its surface.

Materials:

  • This compound from different suppliers

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • MES Buffer (pH 5.0-6.0)

  • Phosphate Buffered Saline (PBS)

  • Desalting columns or dialysis tubing

Procedure:

  • Prepare Solutions:

    • Dissolve BSA in MES buffer to a final concentration of 2 mg/mL.

    • For each supplier's reagent, prepare a 50 mM stock solution of this compound in MES buffer.

    • Immediately before use, prepare a 100 mM solution of EDC in MES Buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the BSA solution.

    • Add a 100-fold molar excess of the this compound solution from each supplier to the respective BSA solutions and mix well.

    • Initiate the reaction by adding a 10-fold molar excess of the freshly prepared EDC solution to each tube.

  • Incubation:

    • Incubate the reactions for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted biotinylation reagent and EDC byproducts by passing the reaction mixtures through desalting columns or by dialysis against PBS.

Quantification of Biotinylation

This protocol determines the molar ratio of biotin conjugated to the protein, providing a quantitative measure of the reagent's reactivity. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this purpose.

Materials:

  • Biotinylated BSA from the previous experiment

  • Pierce™ Biotin Quantitation Kit (or equivalent HABA/Avidin reagent)

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance:

    • Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Add Biotinylated Sample:

    • Add a known volume of the purified biotinylated BSA solution to the cuvette or well and mix thoroughly.

  • Measure Final Absorbance:

    • Once the absorbance reading stabilizes, record the final absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).

  • Calculate Moles of Biotin:

    • The change in absorbance (ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample) is proportional to the amount of biotin in the sample. Use the extinction coefficient of the HABA/Avidin complex provided by the kit manufacturer to calculate the moles of biotin per mole of protein.

Visualizing the Workflow and Application

To better understand the experimental process and a potential application, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Solutions Prepare Reagent Solutions (this compound, BSA, EDC) Mix_Reagents Mix BSA and This compound Reagent_Solutions->Mix_Reagents Add_EDC Add EDC to Initiate Reaction Mix_Reagents->Add_EDC Incubate Incubate at RT Add_EDC->Incubate Desalt Desalting/Dialysis Incubate->Desalt HABA_Assay HABA Assay for Biotin Quantification Desalt->HABA_Assay Compare_Results Compare Molar Ratios HABA_Assay->Compare_Results protac_pathway Biotin_PEG_Amine This compound PROTAC_Linker PROTAC Linker Synthesis Biotin_PEG_Amine->PROTAC_Linker Used in PROTAC PROTAC Molecule PROTAC_Linker->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation

References

Safety Operating Guide

Proper Disposal of Biotin-PEG11-Amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The safe and responsible disposal of laboratory chemicals is paramount to ensuring a secure working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of Biotin-PEG11-Amine, a biotinylation reagent commonly used in research and drug development. Adherence to these guidelines is crucial for maintaining laboratory safety and regulatory compliance.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₄H₆₆N₄O₁₃S
Molecular Weight 771 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Temperature -20°C

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not pour this chemical down the drain.

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

    • Do not mix this compound waste with other chemical waste streams, particularly acids and strong oxidizing agents, to prevent potentially hazardous reactions.

  • Container Management:

    • Use a container made of a material that will not react with the amine compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the waste container.[1]

    • Provide them with accurate information about the contents of the container.

  • Record Keeping:

    • Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the date of pickup by the disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Labeled, Compatible Waste Container segregate->container no_drain Do NOT Pour Down Drain segregate->no_drain storage Store in Secure Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs record Maintain Disposal Records contact_ehs->record end End: Proper Disposal Complete record->end

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Biotin-PEG11-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Providing researchers, scientists, and drug development professionals with critical safety and logistical information for the confident handling of Biotin-PEG11-Amine.

This document offers immediate, essential guidance on the safe handling, storage, and disposal of this compound. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[1] The following table outlines the recommended personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be worn at all times to protect from splashes. Should feature side shields for comprehensive coverage.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[2]
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Not generally requiredUse in a well-ventilated area.[1][3] If weighing or handling large quantities of powder where dust may be generated, a dust mask is recommended.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a freezer at -20°C.[4]

  • The product should be stored under an inert gas and protected from moisture.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

2. Preparation for Use (Weighing and Dissolving):

  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • When weighing the powder, do so in a well-ventilated area to avoid inhalation of any fine particles.

  • Use a spatula for transferring the powder.

  • To dissolve, slowly add the solvent to the powder to prevent splashing. This compound is soluble in water, DMSO, DCM, and DMF.

3. Handling During an Experiment:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Spill and Cleanup Plan:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate the Area (if necessary): For a large spill, evacuate the immediate area.

  • Wear Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills , gently cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills (if the compound is in solution), surround the spill with an absorbent material.

  • Clean the Spill:

    • Once the powder is wetted, carefully scoop the material into a sealable container.

    • For liquid spills, use absorbent pads to soak up the solution and place them in a sealable container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and paper towels, should be placed in a sealed container and disposed of as chemical waste.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If irritation persists, seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.

  • If inhaled: Move the person into fresh air. If you feel unwell, seek medical attention.

  • If swallowed: Rinse mouth with water. Seek medical advice if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

  • Unused Product: Dispose of the contents and container to a licensed hazardous waste disposal company.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves) should be collected in a sealed, labeled container and disposed of as chemical waste.

  • Empty Containers: Before disposing of the container, ensure it is completely empty.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Protect from Moisture Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate PPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Equilibrate->PPE Weigh Weigh in Ventilated Area Dissolve Dissolve Compound Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Tools Experiment->Decontaminate Spill Spill Occurs Experiment->Spill DisposeWaste Dispose of Waste (Chemical & Contaminated PPE) Decontaminate->DisposeWaste PPE->Weigh SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Emergency SpillCleanup->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.